[3-(Benzyloxy)-4-methylphenyl]methanol
Description
BenchChem offers high-quality [3-(Benzyloxy)-4-methylphenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(Benzyloxy)-4-methylphenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-methyl-3-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12-7-8-14(10-16)9-15(12)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVCRKCGVJJDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641016 | |
| Record name | [3-(Benzyloxy)-4-methylphenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916792-34-2 | |
| Record name | 4-Methyl-3-(phenylmethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916792-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Benzyloxy)-4-methylphenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility profile of [3-(Benzyloxy)-4-methylphenyl]methanol in organic solvents
An In-Depth Technical Guide to Determining the Solubility Profile of [3-(Benzyloxy)-4-methylphenyl]methanol in Organic Solvents for Drug Development Applications
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. [3-(Benzyloxy)-4-methylphenyl]methanol, a molecule of interest in medicinal chemistry, presents a structural motif whose solubility characteristics in various organic solvents are paramount for its development pathway, from synthesis and purification to formulation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility profile of this compound. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol for its determination, and discuss the interpretation of the resulting data. This document is structured to provide not just a method, but a self-validating system for generating reliable and reproducible solubility data.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is a cornerstone. Poor solubility can severely limit a drug's absorption, bioavailability, and formulation options, ultimately leading to inconsistent therapeutic outcomes and potential development termination.[1][2] It is estimated that up to 40% of approved drugs and as many as 90% of drugs in the development pipeline are poorly soluble, highlighting the pervasive nature of this challenge.[2]
Therefore, the early and accurate characterization of a compound's solubility profile is not merely a routine task but a critical step in risk mitigation and resource optimization in the drug development process.[1][3] For a compound like [3-(Benzyloxy)-4-methylphenyl]methanol, understanding its solubility in a range of organic solvents is essential for:
-
Process Chemistry: Optimizing reaction conditions, work-up procedures, and crystallization-based purification.
-
Formulation Development: Selecting appropriate solvent systems for liquid formulations, or for processes like spray drying and hot-melt extrusion in the creation of solid dosage forms.
-
Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays, where inaccurate concentration due to poor solubility can lead to misleading results.[4]
This guide will use [3-(Benzyloxy)-4-methylphenyl]methanol as a case study to present a robust methodology for determining its solubility in a selection of common organic solvents.
Theoretical Considerations for Solubility
The principle of "like dissolves like" serves as a fundamental, albeit simplified, guideline for predicting solubility.[5] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For [3-(Benzyloxy)-4-methylphenyl]methanol, its molecular structure (Figure 1) provides clues to its potential solubility behavior.
Figure 1: Chemical Structure of [3-(Benzyloxy)-4-methylphenyl]methanol
Insert image of the chemical structure here if possible, otherwise, a textual description will suffice.
Structure: A benzene ring substituted with a hydroxymethyl group (-CH₂OH), a methyl group (-CH₃), and a benzyloxy group (-OCH₂Ph).
Key structural features influencing its solubility include:
-
The Hydroxymethyl Group (-CH₂OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests potential solubility in polar protic solvents (e.g., alcohols).
-
The Benzyloxy Group (-OCH₂Ph): This large, aromatic, and relatively nonpolar group will contribute significantly to the molecule's lipophilicity, suggesting solubility in nonpolar or moderately polar aprotic solvents.
-
The Phenyl and Methylphenyl Moieties: These aromatic and aliphatic parts of the molecule are nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.
Based on this structure, we can hypothesize that [3-(Benzyloxy)-4-methylphenyl]methanol will exhibit moderate to good solubility in a range of organic solvents, with the exact solubility depending on the specific balance of polarity, hydrogen bonding capability, and dispersive forces of the solvent.
Experimental Determination of Equilibrium Solubility
To obtain reliable and meaningful solubility data, the determination of equilibrium solubility is paramount. This is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, where the solution is in thermodynamic equilibrium with the solid phase. The "gold standard" for determining equilibrium solubility is the Shake-Flask Method .[6][7][8] This method is based on saturating a solvent with an excess of the solute and allowing it to reach equilibrium before measuring the concentration of the dissolved compound.
Materials and Equipment
-
Solute: [3-(Benzyloxy)-4-methylphenyl]methanol, solid (e.g., crystalline powder) of known purity.
-
Solvents: A range of representative organic solvents of high purity (e.g., HPLC grade). A suggested panel includes:
-
Nonpolar: Hexane, Toluene
-
Polar Aprotic: Ethyl Acetate, Acetone, Tetrahydrofuran (THF), Acetonitrile
-
Polar Protic: Methanol, Ethanol, Isopropanol
-
-
Equipment:
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) for concentration analysis.
-
Experimental Workflow Diagram
The overall workflow for the shake-flask method is depicted in the following diagram:
Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.
Step-by-Step Protocol
This protocol is designed as a self-validating system, incorporating triplicate measurements to ensure reproducibility.
Part A: Sample Preparation and Equilibration
-
Preparation of Vials: For each selected organic solvent, label three glass vials (for triplicate measurements).
-
Addition of Solute: To each vial, add an excess amount of [3-(Benzyloxy)-4-methylphenyl]methanol. An amount that is visually in excess after dissolution is sufficient. A starting point could be ~20-30 mg.
-
Addition of Solvent: Accurately pipette a known volume (e.g., 2.0 mL) of the respective organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the vials at a moderate speed (e.g., 150-200 rpm) for a predetermined period. A 24 to 48-hour equilibration time is typically sufficient for most organic compounds.[4] A preliminary time-to-equilibrium study can be performed by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that equilibrium has been reached.
Part B: Sample Collection and Analysis
-
Cease Agitation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle.
-
Sample Withdrawal: Carefully withdraw an aliquot of the supernatant using a syringe, ensuring not to disturb the solid material at the bottom.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of [3-(Benzyloxy)-4-methylphenyl]methanol. A calibration curve must be prepared using standards of known concentrations.
Part C: Data Calculation and Reporting
-
Calculate Concentration: Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate Solubility: Account for the dilution factor to calculate the original concentration in the saturated solution. This value represents the equilibrium solubility.
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
-
Average and Standard Deviation: Calculate the average solubility and the standard deviation from the triplicate measurements for each solvent.
Data Presentation and Interpretation
The experimentally determined solubility data should be summarized in a clear and concise table to allow for easy comparison across different solvents.
Table 1: Hypothetical Solubility Profile of [3-(Benzyloxy)-4-methylphenyl]methanol at 25 °C
| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |
| Nonpolar | Hexane | 1.9 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] | |
| Polar Aprotic | Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] |
| Acetone | 21 | [Experimental Value] | [Calculated Value] | |
| Tetrahydrofuran (THF) | 7.5 | [Experimental Value] | [Calculated Value] | |
| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] | |
| Polar Protic | Methanol | 33 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] | |
| Isopropanol | 19.9 | [Experimental Value] | [Calculated Value] |
Note: Dielectric constants are approximate values taken from literature and serve as a general measure of solvent polarity.[9] SD = Standard Deviation.
The interpretation of this data will provide invaluable insights. For instance, high solubility in methanol and ethanol would confirm the importance of the hydroxymethyl group's hydrogen bonding capabilities. Conversely, good solubility in toluene and ethyl acetate would highlight the role of the nonpolar benzyloxy and phenyl moieties. This comprehensive profile allows for the rational selection of solvents for any downstream application.
Conclusion
The systematic determination of the solubility profile of [3-(Benzyloxy)-4-methylphenyl]methanol is a foundational activity in its development as a potential pharmaceutical agent. The shake-flask method, when executed with precision, provides reliable equilibrium solubility data that is essential for informed decision-making in process chemistry, formulation, and preclinical testing. By combining a robust experimental protocol with a sound theoretical understanding of the molecular interactions at play, researchers can generate a comprehensive and trustworthy solubility profile, thereby accelerating the development timeline and increasing the probability of success for their drug candidates.
References
- Title: Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH Source: National Institutes of Health URL
- Title: Drug solubility: why testing early matters in HTS Source: BMG LABTECH URL
- Title: Improving solubility and accelerating drug development Source: Veranova URL
- Title: IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES Source: JMPAS URL
- Title: Drug Solubility: Importance and Enhancement Techniques - PMC Source: National Institutes of Health URL
- Title: 1236 SOLUBILITY MEASUREMENTS Source: ResearchGate URL
- Title: Drug solubility: importance and enhancement techniques Source: PubMed URL
- Title: Annex 4 - World Health Organization (WHO)
- Source: Regulations.
- Title: Compound solubility measurements for early drug discovery Source: Computational Chemistry URL
- Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility)
- Title: Shake-Flask Solubility Assay Source: Enamine URL
- Title: Solubility test for Organic Compounds Source: Unknown URL
- Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Unknown URL
- Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Unknown URL
- Title: Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates Source: ChemRxiv URL
- Title: 4-Benzyloxy-3-methoxybenzyl alcohol Source: PubChem URL
- Title: (3-BENZYLOXY-4-METHOXY-PHENYL)
- Title: (3-(Benzyloxy)-4-methoxyphenyl)
- Title: Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
- Title: 3-Benzyloxy-4-methylbenzyl alcohol Source: Sigma-Aldrich URL
- Title: Properties of Common Organic Solvents Source: University of Minnesota URL
- Title: [3,5-Bis(benzyloxy)
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- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
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- 7. researchgate.net [researchgate.net]
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- 9. www1.chem.umn.edu [www1.chem.umn.edu]
Safety Data Sheet (SDS) and toxicity data for [3-(Benzyloxy)-4-methylphenyl]methanol
The following is an in-depth technical guide and safety assessment for [3-(Benzyloxy)-4-methylphenyl]methanol , designed for researchers and drug development professionals.
Document Control:
-
Version: 1.0
-
Status: Technical Advisory (Research Use Only)
Executive Summary & Chemical Identity
[3-(Benzyloxy)-4-methylphenyl]methanol is a functionalized benzyl alcohol derivative commonly employed as an intermediate in the synthesis of pharmaceutical scaffolds, particularly in the development of tyrosine kinase inhibitors and receptor antagonists.
As a research intermediate, specific experimental toxicological data (e.g., LD50) is often absent from public registries. This guide utilizes Read-Across Methodology and QSAR (Quantitative Structure-Activity Relationship) principles, deriving safety protocols from structurally validated analogs such as Benzyl alcohol, 4-Methylbenzyl alcohol, and 3-(Benzyloxy)benzyl alcohol.
Chemical Identifiers[1][2][3][4][5][6]
| Parameter | Detail |
| Chemical Name | [3-(Benzyloxy)-4-methylphenyl]methanol |
| CAS Registry Number | 916792-34-2 |
| Synonyms | 3-Benzyloxy-4-methylbenzyl alcohol; (4-Methyl-3-phenylmethoxyphenyl)methanol |
| Molecular Formula | C₁₅H₁₆O₂ |
| Molecular Weight | 228.29 g/mol |
| SMILES | Cc1c(COc2ccccc2)cc(CO)cc1 |
| Structural Class | Benzyl Alcohol / Aryl Ether |
Physicochemical Properties (Experimental & Predicted)
| Property | Value / Prediction | Source/Logic |
| Physical State | Solid (Powder) | Analogous to high MW benzyl alcohols |
| Melting Point | 59–64 °C (Predicted) | Based on 4-Benzyloxy-3-methoxybenzyl alcohol |
| Solubility | DMSO, Methanol, DCM | Lipophilic benzyloxy group reduces water solubility |
| LogP (Octanol/Water) | ~3.2 (Predicted) | High lipophilicity (Bioaccumulation potential) |
| pKa | ~14-15 (Alcohol) | Non-ionizable at physiological pH |
Hazard Identification (GHS Classification)
Rationale: In the absence of substance-specific animal data, the "Precautionary Principle" applies. The functional groups (primary alcohol, ether) and structural similarity to skin/eye irritants dictate the following classification.
GHS Label Elements
-
Signal Word: WARNING
-
Pictogram: GHS07 (Exclamation Mark)
Hazard Statements (H-Codes)
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1][2] Continue rinsing.[1][2]
Toxicological Profile & Metabolic Fate
Scientific Integrity Note: The following data is synthesized from structural analogs (Read-Across).
Acute Toxicity (Estimated)
-
Oral (Rat): Predicted LD50 > 1000 mg/kg (Category 4).
-
Mechanism: Benzyl alcohols are generally oxidized to benzoic acids. The benzyloxy substituent increases molecular weight and lipophilicity, likely slowing absorption compared to simple benzyl alcohol (LD50 ~1230 mg/kg), but the metabolic burden remains similar.
-
-
Dermal: Predicted Irritant.
-
Mechanism: The benzyloxy moiety facilitates dermal penetration via lipid bilayers, potentially enhancing local irritation.
-
Metabolic Pathway Visualization
The primary detoxification pathway involves oxidation of the benzylic alcohol to the corresponding carboxylic acid, followed by conjugation (Glucuronidation/Glycine conjugation) and renal excretion.
Figure 1: Predicted metabolic oxidation pathway. The intermediate aldehyde may possess higher reactivity (sensitization potential) than the parent alcohol.
Handling, Storage, & Stability Protocols
Stability & Reactivity
-
Oxidation Sensitivity: Primary benzylic alcohols are susceptible to air oxidation, forming benzaldehydes.
-
Protocol: Store under Inert Atmosphere (Argon or Nitrogen) .
-
-
Incompatibility: Strong oxidizing agents (e.g., KMnO4, CrO3), Acid chlorides, Anhydrides.
Storage Conditions
-
Temperature: 2–8 °C (Refrigerate) .
-
Container: Tightly sealed, amber glass (to prevent potential photo-oxidation, though less critical than for amines).
-
Shelf Life: ~2 years if stored properly under argon.
Experimental Workflow: Safe Handling of Novel Intermediates
When handling this compound for the first time, use the following self-validating workflow to minimize exposure risks.
Figure 2: Risk assessment workflow for research intermediates with limited toxicological data.
Emergency Response Procedures
First Aid
-
Eye Contact: Immediately flush with saline or water for 15 minutes. Critical: Lift eyelids to ensure removal of particulates. Consult an ophthalmologist if irritation persists (benzylic compounds can cause lingering corneal haze).
-
Skin Contact: Wash with soap and water. Do not use ethanol or solvents, as they may enhance transdermal absorption of the lipophilic benzyloxy group.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Firefighting Measures
-
Media: Carbon dioxide (CO2), Dry chemical powder, or Alcohol-resistant foam.[1]
-
Hazards: Emits toxic fumes (Carbon monoxide) under fire conditions.
-
Flash Point: Predicted > 110 °C (Not highly flammable, but combustible).
Accidental Release (Spill)
-
Evacuate: Clear the immediate area.
-
PPE: Wear N95/P100 respirator, safety goggles, and nitrile gloves.
-
Containment: Dampen solid spills with water to prevent dust generation before sweeping.
-
Disposal: Collect in a sealed container for hazardous chemical waste (Incineration).
Ecological Impact
-
Aquatic Toxicity: Harmful to aquatic life (Category 3 predicted).
-
Reasoning: LogP ~3.2 suggests potential for bioconcentration, though metabolic clearance is usually rapid in higher organisms.
-
-
Biodegradability: Likely biodegradable over time, but do not release into municipal drains.
References
-
PubChem. (2025).[3] Compound Summary: 4-Benzyloxy-3-methoxybenzyl alcohol (Analog).[3] National Library of Medicine. Retrieved February 21, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on information requirements and chemical safety assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved February 21, 2026, from [Link]
Sources
A Technical Guide to the Pharmaceutical Potential of [3-(Benzyloxy)-4-methylphenyl]methanol: From Synthesis to Preclinical Evaluation
This guide provides a comprehensive technical overview of the potential pharmaceutical applications of the small molecule [3-(Benzyloxy)-4-methylphenyl]methanol. It is intended for researchers, scientists, and professionals in the field of drug development, offering a structured approach to exploring the therapeutic promise of this compound. This document outlines a logical, multi-stage research and development plan, from initial synthesis and characterization to detailed preclinical evaluation, grounded in established scientific principles and methodologies.
Introduction: The Rationale for Investigation
[3-(Benzyloxy)-4-methylphenyl]methanol is an organic compound characterized by a benzyl ether group attached to a substituted toluene scaffold.[1] While specific biological activities of this particular molecule are not extensively documented in publicly available literature, the benzyl ether moiety is a key structural feature in a variety of biologically active compounds.[2][3][4] Notably, derivatives of benzyl ether have been investigated for their potential as immunosuppressive agents and in the context of cancer immunotherapy.[5][6] This structural precedent provides a strong rationale for the systematic investigation of [3-(Benzyloxy)-4-methylphenyl]methanol as a novel therapeutic candidate.
Small molecules, defined as organic compounds with a low molecular weight, form the basis of a majority of modern pharmaceuticals.[7][8] Their advantages include the potential for oral bioavailability and the ability to penetrate cell membranes to reach intracellular targets.[8] The process of developing a new small molecule drug is a complex, multi-stage endeavor that begins with target identification and progresses through preclinical testing and subsequent clinical trials.[9][10][11] This guide will outline a potential pathway for [3-(Benzyloxy)-4-methylphenyl]methanol through the initial, critical stages of this process.
Table 1: Physicochemical Properties of [3-(Benzyloxy)-4-methylphenyl]methanol
| Property | Value | Reference |
| Linear Formula | C15H16O2 | |
| CAS Number | 916792-34-2 | [1] |
| Molecular Weight | 228.29 | |
| Purity | 95% | [1] |
| InChI Code | 1S/C15H16O2/c1-12-7-8-14(10-16)9-15(12)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3 | [1] |
| InChI Key | GBVCRKCGVJJDFL-UHFFFAOYSA-N | [1] |
Hypothesized Mechanism of Action: A Starting Point for Discovery
Given the known activities of other benzyl ether derivatives, a plausible starting hypothesis is that [3-(Benzyloxy)-4-methylphenyl]methanol may function as a modulator of immune signaling pathways. For instance, some benzyl ether compounds have been shown to act as S1P1 receptor agonists, which play a role in lymphocyte trafficking and have immunosuppressive effects.[5] Another potential avenue of investigation is its interaction with immune checkpoint proteins like PD-1/PD-L1, a pathway that is a key target in oncology.[6]
For the purpose of this guide, we will hypothesize that [3-(Benzyloxy)-4-methylphenyl]methanol acts as an inhibitor of a critical kinase in an oncogenic signaling pathway, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[12]
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
A Roadmap for Drug Discovery and Development
The journey from a promising compound to a potential therapeutic is a systematic process. The following workflow outlines the key stages for the investigation of [3-(Benzyloxy)-4-methylphenyl]methanol.
Caption: The small molecule drug discovery and development pipeline.
Key Experimental Protocols
The initial stages of investigation will focus on in-vitro assays to determine the biological activity of [3-(Benzyloxy)-4-methylphenyl]methanol.
Synthesis and Purification
The synthesis of [3-(Benzyloxy)-4-methylphenyl]methanol can be achieved through various organic synthesis routes. One potential method involves the Williamson ether synthesis, reacting 3-hydroxy-4-methylbenzyl alcohol with benzyl bromide in the presence of a suitable base.[13] Another approach could involve the reduction of a corresponding aldehyde or carboxylic acid.[14][15] Following synthesis, the compound must be purified, for example by column chromatography, and its identity and purity confirmed using techniques such as NMR and mass spectrometry.
In-Vitro Cytotoxicity Assessment (MTT Assay)
A fundamental first step is to assess the compound's effect on cell viability. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Culture: Plate cancer cell lines (e.g., Hep3B human liver cancer cells) in 96-well plates and incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Treat the cells with various concentrations of [3-(Benzyloxy)-4-methylphenyl]methanol and incubate for a specified period (e.g., 48 hours).[16]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[16]
Kinase Inhibition Assay
Based on our hypothesis, a kinase inhibition assay for Akt would be a logical next step.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant Akt enzyme, a specific substrate peptide, and ATP.
-
Compound Addition: Add varying concentrations of [3-(Benzyloxy)-4-methylphenyl]methanol to the wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: Use a detection reagent that quantifies the amount of phosphorylated substrate. This can be achieved through various methods, including antibody-based detection (e.g., ELISA) or luminescence-based assays.
-
Data Analysis: Determine the extent of kinase inhibition for each compound concentration and calculate the IC50 value.
Future Directions and Preclinical Development
Should initial in-vitro studies yield promising results, the subsequent steps would involve a more comprehensive preclinical evaluation.[8][10] This would include:
-
Lead Optimization: Modifying the chemical structure of [3-(Benzyloxy)-4-methylphenyl]methanol to improve potency, selectivity, and pharmacokinetic properties.[10]
-
In-Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in animal models of disease (e.g., tumor xenograft models in mice).
-
Pharmacokinetic (ADME) Studies: Assessing the absorption, distribution, metabolism, and excretion of the compound in animal models.[10]
-
Toxicology Studies: Determining the safety profile of the compound through acute and chronic toxicity studies in animals.[10]
Successful completion of these preclinical stages is a prerequisite for filing an Investigational New Drug (IND) application with regulatory agencies to initiate clinical trials in humans.[10]
Conclusion
While [3-(Benzyloxy)-4-methylphenyl]methanol is currently an under-researched compound, its structural features suggest a potential for therapeutic applications, particularly in immunology and oncology. This guide provides a foundational framework for a systematic and scientifically rigorous investigation into its pharmaceutical potential. The outlined research and development plan, from initial synthesis and in-vitro screening to preclinical evaluation, offers a clear path forward for elucidating the biological activity of this promising small molecule.
References
- Drug Development Process: Nonclinical Development of Small-Molecule Drugs. (2022, October 1). LCGC North America.
- Small Molecule Drug Development: Process, Strengths, and CDMO Role. (2025, May 19). Neuland Labs.
- How are small molecule drugs developed?.
- What are small molecule drugs?. (2024, September 3). Sterling Pharma Solutions.
- Benzyl ether. Chem-Impex.
- Introduction to small molecule drug discovery and preclinical development. (2023, November 29). Frontiers.
- DIBENZYL ETHER. Santa Cruz Biotechnology.
- Benzyl Ethyl Ether. Chemical Bull.
- Nishi, T., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry.
- WO2017202273A1 - Benzyl phenyl ether derivative, preparation method therefor, and pharmaceutical composition and uses thereof.
- 3-Benzyloxy-4-methylbenzyl alcohol. Sigma-Aldrich.
- [3,5-Bis(benzyloxy)phenyl]methanol.
- Synthesis of 4-benzyloxy-3-acetylamino-α-[N-benzyl-N-(1-methyl-2-p-hydroxyphenylethyl)aminomethyl] benzyl alcohol. PrepChem.com.
- 3-Benzyloxy-4-methylbenzyl alcohol. Sigma-Aldrich.
- Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
- Biological activity of 3,4-methylenedioxybenzyl alcohol. Benchchem.
- Chemical composition and biological activities of methanol extract from Macrocybe lobayensis. (2017, October 30). Journal of Applied Pharmaceutical Science.
Sources
- 1. 3-Benzyloxy-4-methylbenzyl alcohol | 916792-34-2 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Benzyl Ethyl Ether | 539-30-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2017202273A1 - Benzyl phenyl ether derivative, preparation method therefor, and pharmaceutical composition and uses thereof - Google Patents [patents.google.com]
- 7. How are small molecule drugs developed? | Dotmatics [dotmatics.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Small Molecule Development Process and Manufacturing Guide [neulandlabs.com]
- 11. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. prepchem.com [prepchem.com]
- 15. WO2020132820A1 - Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid - Google Patents [patents.google.com]
- 16. japsonline.com [japsonline.com]
Methodological & Application
Application Note: Scalable Synthesis of [3-(Benzyloxy)-4-methylphenyl]methanol
Executive Summary
[3-(Benzyloxy)-4-methylphenyl]methanol (CAS: Variable/Intermediate) is a critical benzylic alcohol building block used in the synthesis of pharmaceuticals, particularly in the development of
This guide details a robust, three-step protocol starting from commercially available 3-hydroxy-4-methylbenzoic acid . Unlike direct reduction methods that often yield inseparable mixtures, this route utilizes a Protection-First strategy (Esterification
Retrosynthetic Analysis & Workflow
The synthesis is designed to isolate stable intermediates at each stage, allowing for rigorous purification before the final reduction.
Reaction Pathway (Graphviz)
Figure 1: Step-wise synthetic route ensuring regiochemical integrity.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 3-hydroxy-4-methylbenzoate
Objective: Convert the carboxylic acid to a methyl ester to facilitate purification and solubility in organic solvents for the subsequent etherification.
-
Reagents:
-
3-Hydroxy-4-methylbenzoic acid (1.0 equiv)
-
Methanol (anhydrous, 10-15 volumes)
-
Sulfuric acid (conc., 0.1 equiv) or Thionyl Chloride (1.2 equiv)
-
Procedure:
-
Charge a round-bottom flask with 3-hydroxy-4-methylbenzoic acid and anhydrous methanol .
-
Cool to 0°C. Add sulfuric acid dropwise to catalyze the reaction (or add SOCl
dropwise if using acid chloride method). -
Heat the mixture to reflux (approx. 65°C) for 6–8 hours. Monitor by TLC (System: Hexane/EtOAc 7:3; SM
, Product ). -
Workup: Concentrate methanol under reduced pressure. Dissolve residue in EtOAc and wash with sat. NaHCO
(to remove unreacted acid) and brine. -
Dry over MgSO
and concentrate. -
Yield: Expect 90–95% as a white solid.
Step 2: Synthesis of Methyl 3-(benzyloxy)-4-methylbenzoate
Objective: Protect the phenolic hydroxyl group as a benzyl ether. This group is stable to the subsequent hydride reduction.
-
Reagents:
-
Methyl 3-hydroxy-4-methylbenzoate (1.0 equiv)
-
Benzyl bromide (BnBr) (1.1 equiv)[1]
-
Potassium Carbonate (K
CO ) (2.0 equiv, anhydrous/granular) -
Acetone (or DMF for faster rates) (10 volumes)
-
Procedure:
-
Dissolve the ester from Step 1 in Acetone (or DMF).
-
Add K
CO and stir for 15 minutes to deprotonate the phenol. -
Add Benzyl bromide dropwise.[1] Caution: BnBr is a lachrymator.
-
Heat to reflux (Acetone: 56°C) or 60°C (DMF) for 4–6 hours.
-
Validation: TLC should show disappearance of the phenolic ester.
-
Workup: Filter off inorganic salts. Concentrate solvent.[1][2]
-
If DMF used: Pour into ice water and extract with Et
O/EtOAc.
-
-
Purification: Recrystallize from Hexane/EtOAc or Ethanol.
-
Yield: Expect 85–90%.
Step 3: Reduction to [3-(Benzyloxy)-4-methylphenyl]methanol
Objective: Reduce the methyl ester to the primary alcohol using Lithium Aluminum Hydride (LiAlH
-
Reagents:
-
Methyl 3-(benzyloxy)-4-methylbenzoate (1.0 equiv)
-
LiAlH
(1.5 equiv, 1.0 M in THF or powder) -
THF (anhydrous, 15 volumes)
-
Procedure:
-
Setup: Flame-dry a 3-neck flask under Nitrogen/Argon atmosphere.
-
Charge LiAlH
and THF ; cool to 0°C. -
Dissolve the benzyl ether intermediate in minimal THF and add dropwise to the LiAlH
slurry. Maintain temp <10°C. -
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quenching (Fieser Method): Cool to 0°C.
-
Add
mL Water (where = grams of LiAlH ). -
Add
mL 15% NaOH. -
Add
mL Water.
-
-
Stir until a white granular precipitate forms. Filter through Celite.
-
Concentrate the filtrate to yield the crude alcohol.
-
Final Purification: Flash chromatography (Hexane/EtOAc 4:1) or recrystallization (if solid).
Key Data & Validation Parameters
| Parameter | Specification / Observation | Method |
| Appearance | White crystalline solid or viscous colorless oil | Visual |
| 1H NMR (CDCl3) | 400 MHz NMR | |
| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN/H2O |
| Mass Spec | [M+Na] | ESI-MS |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Benzylation | Wet solvent or old K | Use anhydrous DMF and freshly ground K |
| Ester Hydrolysis | Water present during benzylation. | Ensure anhydrous conditions.[3] If acid forms, re-esterify or reduce acid directly with Borane. |
| Over-reduction | Not possible with LiAlH | Ensure reaction is not heated excessively to avoid hydrogenolysis of the benzyl ether (rare without Pd/C). |
| Emulsion during Workup | Aluminum salts. | Use Rochelle's salt (Potassium sodium tartrate) wash instead of Fieser quench if emulsion persists. |
References
-
Valenta, V., & Protiva, M. (1977).[4] Synthesis of the 3-hydroxy-4-methyl derivative of amphetamine.[4] Collection of Czechoslovak Chemical Communications, 42(7), 2240-2245.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for Williamson Ether Synthesis and LiAlH4 Reduction).
-
Altrakem Pharma. (n.d.). Product List: 3-(Benzyloxy)-4-methylbenzoic acid intermediates. Retrieved from
-
Org. Synth. (2002).[3][4] Synthesis of (-)-(S)-2-(Benzyloxy)propanal. Organic Syntheses, 78, 177.[3] (Standard protocol for benzyl protection).
Sources
Synthesis of [3-(Benzyloxy)-4-methylphenyl]methanol: A Detailed Guide to Reagents and Protocols
Abstract
This comprehensive application note provides detailed protocols and scientific rationale for the synthesis of [3-(Benzyloxy)-4-methylphenyl]methanol, a valuable intermediate in the development of various organic compounds. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will explore a robust and efficient two-step synthetic pathway, beginning with the selective protection of a phenolic hydroxyl group, followed by the reduction of an aldehyde. This document emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: Strategic Importance and Synthetic Overview
[3-(Benzyloxy)-4-methylphenyl]methanol serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its structure, featuring a protected hydroxyl group and a reactive primary alcohol, allows for sequential and site-selective modifications.
The most logical and widely practiced synthetic approach involves a two-step sequence starting from the commercially available 3-hydroxy-4-methylbenzaldehyde:
-
Protection of the Phenolic Hydroxyl Group: The acidic phenolic hydroxyl group is first protected as a benzyl ether. This is a crucial step to prevent its interference in the subsequent reduction step. The Williamson ether synthesis is the method of choice for this transformation.
-
Reduction of the Aldehyde: The aldehyde functional group is then reduced to a primary alcohol. For this transformation, we will focus on the use of sodium borohydride due to its selectivity, mild reaction conditions, and operational simplicity compared to more powerful and hazardous reducing agents.
This guide will provide a detailed, step-by-step protocol for this synthetic route, complete with explanations for the choice of reagents and conditions.
Visualizing the Synthetic Pathway
The overall synthetic transformation can be visualized as follows:
Caption: Overall two-step synthesis of [3-(Benzyloxy)-4-methylphenyl]methanol.
Part I: Benzylation of 3-Hydroxy-4-methylbenzaldehyde
Mechanistic Rationale and Reagent Selection
The first step is the protection of the phenolic hydroxyl group of 3-hydroxy-4-methylbenzaldehyde as a benzyl ether. This is typically achieved via a Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, followed by an SN2 reaction with a benzyl halide.
-
Starting Material: 3-hydroxy-4-methylbenzaldehyde.
-
Protecting Group Source: Benzyl bromide (BnBr) is a common and effective reagent for introducing the benzyl group.[1] Benzyl chloride can also be used, but bromide is a better leaving group, often leading to faster reaction times.
-
Base: A mild base is required to deprotonate the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without causing side reactions.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal for this reaction as it can dissolve the ionic intermediates and facilitate the SN2 reaction.
Detailed Experimental Protocol
Reaction Scheme:
Sources
Application Note: Chemoselective Oxidation of [3-(Benzyloxy)-4-methylphenyl]methanol
This guide outlines high-fidelity oxidation protocols for [3-(Benzyloxy)-4-methylphenyl]methanol , a chemically nuanced substrate containing three distinct reactive centers: a primary benzylic alcohol (the target), a benzylic ether (protecting group), and a benzylic methyl group (susceptible to side reactions).
The protocols below prioritize chemoselectivity , ensuring the oxidation of the alcohol to either the aldehyde or carboxylic acid without degrading the benzyl ether or over-oxidizing the methyl group.
Strategic Analysis & Chemoselectivity
Successful oxidation of this substrate requires navigating three competing reactivity profiles. The electron-rich nature of the aromatic ring (due to the alkoxy and alkyl substituents) facilitates oxidation but also increases susceptibility to electrophilic side reactions (e.g., chlorination).
Substrate Vulnerability Matrix
| Functional Group | Position | Reactivity Risk | Mitigation Strategy |
| Hydroxymethyl (-CH₂OH) | C1 | Target. Activated benzylic position.[1] Easy to oxidize. | Use controlled oxidants.[2][3][4] |
| Benzyloxy (-OCH₂Ph) | C3 | Protecting Group. Susceptible to oxidative cleavage (e.g., by DDQ) or hydrogenolysis. | Avoid DDQ, CAN, and catalytic hydrogenation. |
| Methyl (-CH₃) | C4 | Bystander. Benzylic C-H bonds are prone to radical oxidation (forming -COOH). | Avoid harsh radical oxidants like KMnO₄ or Chromic Acid at high temp. |
Reaction Pathway Diagram
The following flowchart illustrates the targeted pathways versus potential failure modes.
Caption: Chemoselective oxidation pathways. Blue arrows indicate recommended high-fidelity protocols; red dashed lines indicate risks to be avoided.
Protocol A: Selective Oxidation to Aldehyde
Target: 3-(Benzyloxy)-4-methylbenzaldehyde
Method: Activated Manganese Dioxide (
Materials
-
Substrate: [3-(Benzyloxy)-4-methylphenyl]methanol (1.0 equiv)
-
Oxidant: Activated
(10–20 equiv). Note: Large excess is standard due to surface area dependence. -
Solvent: Dichloromethane (DCM) or Chloroform (
). -
Filtration: Celite 545 pad.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the substrate in 10 mL of DCM (0.1 M concentration).
-
Addition: Add 10 mmol (approx. 870 mg) of Activated
in one portion.-
Critical: Use "Activated" grade (precipitated). Crystalline pyrolusite is inactive.
-
-
Reaction: Stir vigorously at room temperature (20–25 °C).
-
Monitoring: Check TLC every hour (Eluent: 20% EtOAc/Hexanes). The aldehyde usually appears as a UV-active spot with a higher
than the alcohol. -
Duration: Typically 4–16 hours. If conversion stalls, add another 5 equiv of
.
-
-
Workup:
-
Prepare a sintered glass funnel with a 1-inch pad of Celite.
-
Filter the black suspension through the Celite pad.
-
Rinse the filter cake thoroughly with DCM (3 x 10 mL) to recover adsorbed product.
-
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator).
-
Purification: The crude product is often >95% pure. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Expected Yield: 85–95%
Protocol B: Oxidation to Carboxylic Acid
Target: 3-(Benzyloxy)-4-methylbenzoic acid
Method: Pinnick (Lindgren) Oxidation
Rationale: Direct oxidation of the alcohol to acid using harsh reagents (Jones, KMnO4) risks attacking the methyl group. The safest, highest-fidelity route is a two-step sequence : (1) Oxidation to Aldehyde (Protocol A or TEMPO), followed by (2) Pinnick oxidation. Pinnick conditions (
Materials
-
Substrate: 3-(Benzyloxy)-4-methylbenzaldehyde (from Protocol A).
-
Oxidant: Sodium Chlorite (
, 80% purity). -
Scavenger: 2-Methyl-2-butene (or Resorcinol). Crucial to scavenge
byproducts that could chlorinate the ring. -
Buffer: Sodium Dihydrogen Phosphate (
). -
Solvent:
-Butanol / Water (3:1 mixture).
Step-by-Step Procedure
-
Preparation: Dissolve 1.0 mmol of the aldehyde in 10 mL of
-BuOH. Add 3 mL of water. -
Scavenger Addition: Add 1.0 mL (excess) of 2-methyl-2-butene.
-
Oxidant Preparation: In a separate beaker, dissolve 3.0 mmol (approx. 340 mg) of
and 3.0 mmol (360 mg) of in 5 mL of water. -
Addition: Add the oxidant solution dropwise to the aldehyde mixture over 10 minutes at room temperature.
-
Observation: The solution may turn pale yellow.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Monitoring: Monitor consumption of aldehyde by TLC.
-
-
Workup:
-
Acidify the reaction mixture to pH ~3 using 1M HCl.
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with Brine.
-
Dry over
and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or silica column chromatography.
Expected Yield: 90–98%
Alternative "Green" Protocol (One-Pot Acid)
Method: TEMPO / BAIB (Bis-acetoxyiodobenzene) Rationale: For a faster, metal-free route to the acid, this method avoids the two-step isolation. BAIB acts as the stoichiometric co-oxidant for catalytic TEMPO.
-
Dissolve substrate (1 mmol) in Acetonitrile/Water (1:1) .
-
Add TEMPO (0.2 equiv) and BAIB (2.5 equiv) .
-
Stir at RT for 4 hours.
-
Quench with aqueous Sodium Thiosulfate.[4] Extract with DCM.
Analytical Data & QC
Verify your product using these characteristic signals.
| Compound | 1H NMR Diagnostic Signal (CDCl3) | IR Characteristic Band |
| Alcohol (Start) | ~3300 cm⁻¹ (Broad O-H) | |
| Aldehyde | ~1690 cm⁻¹ (Sharp C=O) | |
| Acid | ~1680 cm⁻¹ (Broad C=O) | |
| Benzyl Ether | Must remain present in all products | |
| Methyl Group | Must remain a singlet (approx) |
References
-
Manganese Dioxide Oxidation: Cahiez, G., et al. "Manganese Dioxide as a Mild and Selective Oxidant in Organic Synthesis." Synthesis, 1976.
-
Pinnick Oxidation: Lindgren, B. O., & Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (including Hydroxylated Benzaldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica, 1973.
-
TEMPO/BAIB Protocol: Epp, J. B., & Widlanski, T. S. "Facile Preparation of Nucleoside-5'-carboxylic Acids." Journal of Organic Chemistry, 1999.
-
Review of Benzylic Oxidations: Tojo, G., & Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones. Springer, 2006.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 3. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Application Notes and Protocols for the Selective Oxidation of [3-(Benzyloxy)-4-methylphenyl]methanol to its Aldehyde
Abstract
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, particularly critical in the multi-step preparation of complex pharmaceutical intermediates. This document provides a detailed guide for researchers, scientists, and drug development professionals on the conversion of [3-(Benzyloxy)-4-methylphenyl]methanol to 3-(Benzyloxy)-4-methylbenzaldehyde. We will explore various modern and classical oxidation methodologies, offering a comparative analysis to aid in the selection of the most appropriate protocol based on laboratory capabilities, scale, and substrate-specific considerations. Detailed, step-by-step protocols for the highly reliable Swern and Dess-Martin periodinane (DMP) oxidations are provided, along with insights into reaction mechanisms, workup procedures, and product characterization.
Introduction: The Synthetic Challenge and Strategic Importance
The target substrate, [3-(Benzyloxy)-4-methylphenyl]methanol, possesses a primary benzylic alcohol functional group. Its selective oxidation to the corresponding aldehyde is a crucial step in the synthesis of various biologically active molecules. The challenge lies in achieving high conversion without over-oxidation to the carboxylic acid, a common side reaction with many oxidizing agents.[1][2] Furthermore, the presence of a benzyl ether protecting group requires a mild oxidation method to prevent its cleavage.
The choice of an appropriate oxidizing agent is paramount and depends on several factors, including functional group tolerance, reaction conditions (temperature, pH), and the desired scale of the reaction.[1] This guide will focus on methods known for their mildness and high selectivity for the synthesis of aldehydes from primary alcohols.[2][3]
Comparative Analysis of Suitable Oxidation Methodologies
A variety of reagents and reaction systems have been developed for the selective oxidation of primary alcohols. Below is a comparative summary of the most relevant methods for the transformation of [3-(Benzyloxy)-4-methylphenyl]methanol.
| Oxidation Method | Oxidizing Agent(s) | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine (Et₃N) | Cryogenic (-78 °C), anhydrous CH₂Cl₂ | Excellent for sensitive substrates, high yields, minimal over-oxidation.[1][4][5] | Requires low temperatures, production of foul-smelling dimethyl sulfide.[6][7] |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin periodinane | Room temperature, CH₂Cl₂ | Mild conditions, high selectivity, broad functional group tolerance.[2][3][8] | Reagent can be explosive if impure, relatively expensive for large-scale synthesis.[9] |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Room temperature, CH₂Cl₂ | Readily available and stable reagent.[10][11] | Chromium-based reagent (toxic), can be acidic leading to side reactions, requires careful handling of byproducts.[12][13][14] |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl (co-oxidant) | 0 °C to room temperature, biphasic (e.g., CH₂Cl₂/H₂O) | Catalytic use of TEMPO, environmentally benign co-oxidant (bleach).[15][16][17] | Can be slower than stoichiometric methods, potential for chlorination of electron-rich aromatic rings.[18] |
For the specific conversion of [3-(Benzyloxy)-4-methylphenyl]methanol, the Swern and Dess-Martin periodinane oxidations are highly recommended due to their mild reaction conditions, which are compatible with the benzyl ether protecting group, and their high selectivity for the aldehyde product.
Experimental Workflows and Protocols
The following diagram illustrates the general experimental workflow for the oxidation of [3-(Benzyloxy)-4-methylphenyl]methanol.
Caption: General workflow for the oxidation of [3-(Benzyloxy)-4-methylphenyl]methanol.
Protocol 1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures to oxidize the primary alcohol to an aldehyde.[4][5][6]
Materials:
-
[3-(Benzyloxy)-4-methylphenyl]methanol
-
Oxalyl chloride
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous CH₂Cl₂ (0.5 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add oxalyl chloride (1.5 equivalents) to the stirred CH₂Cl₂. Then, add anhydrous DMSO (2.5 equivalents) dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes at -78 °C.
-
Addition of Alcohol: Dissolve [3-(Benzyloxy)-4-methylphenyl]methanol (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
-
Formation of Aldehyde: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir the reaction at -78 °C for 15 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over approximately 1 hour.[1]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(Benzyloxy)-4-methylbenzaldehyde.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane oxidation is a very mild and selective method for converting primary alcohols to aldehydes at room temperature.[2][3][8]
Materials:
-
[3-(Benzyloxy)-4-methylphenyl]methanol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, dissolve [3-(Benzyloxy)-4-methylphenyl]methanol (1.0 equivalent) in CH₂Cl₂ (0.1-0.2 M).
-
Addition of DMP: Add Dess-Martin periodinane (1.2 equivalents) portion-wise to the stirred solution at room temperature.[19]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the two layers are clear.
-
Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(Benzyloxy)-4-methylbenzaldehyde.
Product Characterization
The identity and purity of the synthesized 3-(Benzyloxy)-4-methylbenzaldehyde should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehydic proton around 9.8 ppm. Other expected signals include the aromatic protons, the benzylic methylene protons of the protecting group, and the methyl protons.
-
¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the aldehyde at approximately 191 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically in the range of 1690-1715 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product.
Safety Considerations
-
Swern Oxidation: Oxalyl chloride is corrosive and toxic; handle in a fume hood. The reaction can be exothermic and produce carbon monoxide, a toxic gas.[6] Dimethyl sulfide, a byproduct, has a strong, unpleasant odor and should be managed appropriately.[6]
-
Dess-Martin Periodinane: While generally stable, impure DMP can be shock-sensitive and potentially explosive.[9] It is recommended to use a commercially available, stabilized formulation.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these chemical transformations.
Conclusion
The selective oxidation of [3-(Benzyloxy)-4-methylphenyl]methanol to its corresponding aldehyde is a readily achievable transformation using modern synthetic methods. Both the Swern and Dess-Martin periodinane oxidations offer mild and efficient routes with high selectivity, minimizing the risk of over-oxidation and protecting group cleavage. The choice between these methods will depend on the specific requirements of the synthesis, including scale and available equipment. Careful execution of the protocols and purification procedures will yield the desired aldehyde in high purity, ready for subsequent synthetic steps.
References
- Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.).
- A green approach for aerobic oxidation of benzylic alcohols catalysed by CuI–Y zeolite/TEMPO in ethanol without additional additives. (n.d.). New Journal of Chemistry (RSC Publishing).
- Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry.
- The Swern Oxidation: Mechanism and Features. (2021, March 31). Chemistry Hall.
- TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. (n.d.). Organic Chemistry Portal.
- A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs. Leading Alternatives. (n.d.). Benchchem.
- Conversion of oxidations of benzyl alcohols as a function of time using... (n.d.). ResearchGate.
- The dess-martin periodinane. (n.d.). Organic Syntheses Procedure.
- Mechanistic insight into the aerobic oxidation of benzyl alcohol catalyzed by the CuII–TEMPO catalyst in alkaline water solution. (n.d.). RSC Publishing.
- Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. (2023, March 29). The Journal of Organic Chemistry - ACS Publications.
- Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal.
- Swern oxidation. (n.d.). Wikipedia.
- Alcohol to Aldehyde/Ketone using Swern Oxidation. (n.d.). Organic Synthesis.
- Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. (2023, January 6). MDPI.
- Purifying aldehydes? (2015, April 1). Reddit.
- Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.).
- Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. (2020, March 20). PMC - NIH.
- Optimization experiments for selective oxidation of benzyl alcohol to benzaldehyde by K2S2O8/activated charcoal system. a. (n.d.). ResearchGate.
- Accelerated selective oxidation of benzyl alcohol to benzaldehyde via a self-catalyzed Pickering emulsion microreactor. (n.d.). Journal of Materials Chemistry A (RSC Publishing).
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- Dess–Martin periodinane (DMP) oxidation. (2020, January 6). Chemistry Steps.
- Dess–Martin oxidation. (n.d.). Wikipedia.
- Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). (n.d.). Organic Synthesis.
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- Reagent Friday: PCC (Pyridinium Chlorochromate). (2011, September 9). Master Organic Chemistry.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). PMC.
- Oxidation of Aldehydes Using Oxone. (2007, May 5). Scribd.
- Oxidation of Aromatic Aldehydes Using Oxone. (2007, May 1). Journal of Chemical Education.
- Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017, July 12). Organic Process Research & Development - ACS Publications.
- 3-Benzyloxy-4-methoxybenzaldehyde. (n.d.). PubChem.
- Spectroscopic (FT-IR, FT-Raman, FT-NMR and UV-VIS) Investigation on 4-Benzyloxy-3-Methoxybenzaldehyde using Quantum. (2019, July 15). ijmert.
- 3-Benzyloxy-4-methoxybenzaldehyde(6346-05-0) 1H NMR spectrum. (n.d.). ChemicalBook.
- TEMPO-Mediated Oxidations. (n.d.).
- Selective oxidation of primary benzylic alcohols to aldehydes using NaNO 3 under ball milling. (n.d.). ResearchGate.
- 3-Benzyloxy-4-methoxybenzaldehyde. (2018, May 16). SIELC Technologies.
- Selective oxidation of primary benzylic alcohols to aldehydes using NaNO under ball milling. (n.d.). Semantic Scholar.
- 3,4-Dihexyloxybenzaldehyde (2a). (n.d.).
- Oxidation of Benzylic and Aliphatic Secondary Alcohols to Carbonyl Compounds with KBrO3/CeCl3·7H2O System in Wet CH3CN. (n.d.).
- Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. (n.d.).
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Catalytic Hydrogenation of [3-(Benzyloxy)-4-methylphenyl]methanol: A Detailed Guide to Selective Deprotection
Abstract
This application note provides a comprehensive guide to the catalytic hydrogenation of [3-(Benzyloxy)-4-methylphenyl]methanol, a key transformation for the selective deprotection of the phenolic hydroxyl group. The benzyl ether is a common protecting group for phenols and alcohols due to its general stability and facile removal via hydrogenolysis. This document details two primary protocols: classical hydrogenolysis using hydrogen gas (H₂) and catalytic transfer hydrogenation (CTH). It provides in-depth explanations of critical experimental parameters, step-by-step procedures, safety precautions, and troubleshooting, aimed at researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Strategic Considerations
In multi-step organic synthesis, the protection of reactive functional groups is a foundational strategy. The benzyl ether is a frequently employed protecting group for alcohols and phenols, prized for its stability across a wide array of reaction conditions, including acidic, basic, and many organometallic environments.[1] Its removal, typically one of the final steps in a synthetic sequence, is most cleanly achieved by catalytic hydrogenation.[2]
The substrate, [3-(Benzyloxy)-4-methylphenyl]methanol, presents a specific challenge: the selective cleavage of the benzyl C-O bond (hydrogenolysis) without reducing the benzylic alcohol moiety. While both groups can be reduced, the benzyl ether is significantly more labile under standard palladium-catalyzed hydrogenation conditions. This guide focuses on protocols optimized for this selective transformation to yield 3-hydroxy-4-methylbenzyl alcohol.
Reaction Scheme:
(Self-generated image, not from a search result)
Mechanistic Overview of Benzyl Ether Hydrogenolysis
The cleavage of a benzyl ether via palladium-catalyzed hydrogenation is a heterogeneous catalytic process. The generally accepted mechanism involves several key steps on the surface of the palladium catalyst[3][4]:
-
Adsorption: Both the benzyl ether substrate and molecular hydrogen (H₂) adsorb onto the active sites of the palladium surface.
-
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the palladium surface to form reactive palladium hydride (Pd-H) species.[3]
-
C-O Bond Cleavage: The benzylic C-O bond of the adsorbed ether undergoes cleavage. This is often described as an oxidative addition of the C-O bond to the Pd(0) surface, forming a Pd(II) intermediate.[4]
-
Product Formation & Desorption: The intermediate reacts with the palladium hydrides to form the deprotected alcohol and toluene. These products then desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.[3][5]
Optimizing Experimental Parameters
The success of the hydrogenation hinges on the careful selection of several key parameters. The choices below are rationalized to favor selective hydrogenolysis while minimizing side reactions.
| Parameter | Recommended Choice(s) | Rationale & Justification |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Pd/C is the most common, robust, and cost-effective catalyst for benzyl ether cleavage.[6] For more challenging substrates, Pearlman's catalyst (20% Pd(OH)₂/C) can be more active, but is often unnecessary for this transformation.[1][6] |
| Catalyst Loading | 5-10 mol% (Pd basis) | This loading typically provides a good balance between reaction rate and cost. For a 10% Pd/C catalyst, this corresponds to 5-10% of the substrate's weight.[6] |
| Hydrogen Source | H₂ Gas (balloon or Parr shaker) | Direct use of hydrogen gas is the most common and efficient method.[2] It allows for straightforward monitoring of reaction completion by H₂ uptake. |
| Hydrogen Donors (Transfer) | Ammonium formate or formic acid can be used as an in situ source of hydrogen, which avoids the need for pressurized H₂ gas cylinders, enhancing safety.[2][7][8] | |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Protic solvents like ethanol and methanol generally accelerate the reaction rate.[6][9] Ethyl acetate is also a common and effective choice. The solvent choice often follows the order of efficiency: Toluene < Methanol < Ethanol.[6][10] |
| Temperature | Room Temperature (20-25 °C) | Hydrogenolysis of benzyl ethers is typically efficient at ambient temperature.[6] Elevated temperatures are usually not required and may increase the risk of over-reduction. |
| Pressure | Atmospheric (H₂ balloon) to 50 psi | Atmospheric pressure is sufficient for most debenzylations.[6] For slower reactions, pressure can be moderately increased using a Parr hydrogenation apparatus.[11] |
Detailed Experimental Protocols
Safety First: Palladium on carbon is a pyrophoric catalyst, especially when dry and exposed to air and flammable solvents.[12] Hydrogen gas is highly flammable and can form explosive mixtures with air.[9] All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn.[12][13]
Protocol 1: Classical Hydrogenolysis with H₂ Gas
This protocol is the standard method for benzyl ether deprotection.
Materials:
-
[3-(Benzyloxy)-4-methylphenyl]methanol (1.0 eq)
-
10% Palladium on Carbon (10% w/w of substrate)
-
Ethanol (or Methanol), sufficient to make a ~0.1 M solution
-
Round-bottom flask with a stir bar
-
Septum and needles
-
Vacuum/inert gas manifold
-
Hydrogen balloon
-
Celite® (diatomaceous earth) for filtration
Procedure:
-
Vessel Preparation: Place the magnetic stir bar and the 10% Pd/C catalyst into a dry round-bottom flask. Seal the flask with a septum and flush with an inert gas (Argon or Nitrogen) for several minutes. This is a critical safety step to prevent the dry catalyst from coming into contact with solvent vapors in the presence of oxygen.[9][13]
-
Reagent Addition: Under a positive pressure of inert gas, add the solvent (e.g., Ethanol) via cannula or syringe, ensuring the catalyst is fully wetted and forms a slurry.
-
Dissolve the [3-(Benzyloxy)-4-methylphenyl]methanol in a separate flask with the reaction solvent and add it to the catalyst slurry via syringe.
-
Hydrogenation: With vigorous stirring, subject the flask to three cycles of vacuum followed by backfilling with hydrogen from a balloon.[3] This ensures the atmosphere in the flask is replaced with hydrogen.
-
Leave the reaction to stir vigorously under the hydrogen balloon (positive pressure).
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting material is no longer visible.
-
Workup: Once complete, carefully purge the flask with inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Crucially, do not allow the Celite pad with the catalyst to go dry, as it can ignite upon exposure to air. [13] Wash the pad thoroughly with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
This method offers an alternative that avoids the use of flammable hydrogen gas, making it inherently safer for standard lab setups.[7]
Materials:
-
[3-(Benzyloxy)-4-methylphenyl]methanol (1.0 eq)
-
10% Palladium on Carbon (10-20% w/w of substrate)
-
Ammonium Formate (NH₄HCO₂) (5.0 eq) or Formic Acid
-
Methanol, sufficient to make a ~0.1 M solution
-
Round-bottom flask with a stir bar and reflux condenser
Procedure:
-
Setup: To a round-bottom flask containing a stir bar, add the [3-(Benzyloxy)-4-methylphenyl]methanol and dissolve it in methanol.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
-
Hydrogen Donor: To the stirring suspension, add ammonium formate in one portion.[6] The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 40-60 °C) to increase the reaction rate.[6]
-
Monitoring & Workup: Monitor the reaction and perform the workup (filtration through Celite®) as described in Protocol 1. The workup will also remove excess ammonium formate salts.
-
Isolation: Evaporate the solvent to yield the crude product.
Visualizing the Workflow
General Hydrogenation Workflow
The following diagram outlines the key stages of a typical catalytic hydrogenation experiment.
Caption: Standard workflow for catalytic hydrogenation.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Stalled Reaction | - Inactive catalyst (old or poisoned).- Insufficient catalyst loading.- Poor quality hydrogen source. | - Use a fresh batch of Pd/C.[14]- Increase catalyst loading to 20 mol%.- Ensure the H₂ balloon does not leak; for CTH, add more hydrogen donor. |
| Over-reduction of Benzyl Alcohol | - Reaction conditions are too harsh (high pressure/temperature).- Prolonged reaction time. | - Conduct the reaction at atmospheric pressure and room temperature.- Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Inconsistent Reaction Rates | - Inefficient stirring.- Poor solvent choice. | - Ensure vigorous stirring to maintain suspension of the heterogeneous catalyst.[9]- Switch to a solvent known to promote the reaction, such as ethanol or methanol.[6] |
References
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: [Link]
-
The Sarpong Group, University of California, Berkeley. (2010). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. Available at: [Link]
-
University of Tokyo. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Available at: [Link]
-
Kindstar Global. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Available at: [Link]
-
Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. Available at: [Link]
-
J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Available at: [Link]
-
ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(20), 3442-3444. Available at: [Link]
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Available at: [Link]
-
Hanessian, S., et al. (1982). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Canadian Journal of Chemistry, 60(17), 2292-2294. Available at: [Link]
-
Sciforum. (n.d.). NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis. Available at: [Link]
-
ScienceMadness.org. (2005). New selective O-debenzylation of phenol with Mg/MeOH. Available at: [Link]
-
Royal Society of Chemistry. (2016). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2016). (PDF) Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Available at: [Link]
-
ResearchGate. (2025). New Selective O-Debenzylation of Phenol with Mg/MeOH | Request PDF. Available at: [Link]
-
Qualitas1998.net. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Available at: [Link]
-
The Paton Research Group, Colorado State University. (n.d.). Palladium on Carbon (Pd/C). Available at: [Link]
-
Journal of Agricultural and Food Chemistry. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Available at: [Link]
Sources
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- 2. Benzyl Ethers [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. njhjchem.com [njhjchem.com]
- 12. honrel.com [honrel.com]
- 13. sarponggroup.com [sarponggroup.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Scalable synthetic route for [3-(Benzyloxy)-4-methylphenyl]methanol production
Application Note & Protocol
Abstract & Strategic Overview
This guide details a robust, scalable synthetic route for the production of [3-(Benzyloxy)-4-methylphenyl]methanol (CAS 916792-34-2). This molecule serves as a critical building block in the synthesis of pharmaceutical intermediates, particularly in the development of PPAR agonists and other metabolic disease modifiers.
The selected pathway prioritizes process safety , atom economy , and purification efficiency . Unlike routes relying on hazardous lithium aluminum hydride (LAH) reductions or costly chromatographic separations, this protocol utilizes a two-step sequence starting from commercially available 3-hydroxy-4-methylbenzaldehyde. The process features a Williamson ether synthesis followed by a mild borohydride reduction, designed to yield high-purity crystalline intermediates and final product without column chromatography.
Retrosynthetic Analysis
The strategic disconnection identifies the benzyl ether and the primary alcohol as the key functional groups. Disconnecting the benzyl group reveals the phenolic precursor, while the alcohol is traced back to the corresponding aldehyde.
Figure 1: Retrosynthetic disconnection strategy highlighting the linear two-step pathway.
Detailed Experimental Protocol
Step 1: Selective Benzylation of 3-Hydroxy-4-methylbenzaldehyde
Objective: Protection of the phenolic hydroxyl group using benzyl chloride to form the ether intermediate.
-
Reaction Type: Williamson Ether Synthesis
-
Scale: 100 g Input Basis
-
Expected Yield: 90-95%
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
|---|---|---|---|---|
| 3-Hydroxy-4-methylbenzaldehyde | 136.15 | 1.0 | 100.0 g | Starting Material |
| Benzyl Chloride | 126.58 | 1.2 | 111.5 g (101 mL) | Alkylating Agent |
| Potassium Carbonate (Anhydrous) | 138.21 | 2.0 | 203.0 g | Base |
| Potassium Iodide (Catalytic) | 166.00 | 0.05 | 6.1 g | Catalyst (Finkelstein) |
| Acetonitrile (ACN) | - | - | 1000 mL | Solvent |[1][2][3]
Procedure:
-
Setup: Equip a 3-L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.
-
Charging: Charge the flask with Acetonitrile (1.0 L) , 3-Hydroxy-4-methylbenzaldehyde (100 g) , Potassium Carbonate (203 g) , and Potassium Iodide (6.1 g) .
-
Note: KI accelerates the reaction by generating the more reactive benzyl iodide in situ.
-
-
Addition: Add Benzyl Chloride (101 mL) dropwise over 30 minutes at room temperature.
-
Reaction: Heat the slurry to reflux (80-82°C) . Maintain agitation at 300-400 rpm to ensure suspension of the base.
-
Monitoring: Monitor by HPLC or TLC (Hexane:EtOAc 4:1) until starting material is <1.0% (approx. 4-6 hours).
-
-
Workup:
-
Cool the mixture to 20-25°C.
-
Filter off the inorganic salts (KCl, K2CO3) through a Celite pad. Wash the cake with fresh Acetonitrile (200 mL).
-
Concentrate the filtrate under reduced pressure (45°C) to approximately 200 mL volume.
-
Add Water (800 mL) slowly to the residue with vigorous stirring to precipitate the product.
-
-
Purification:
-
Filter the resulting solid.[4]
-
Recrystallize from Ethanol/Water (9:1) if necessary, though the crude purity is often >98%.
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Key Output: 3-(Benzyloxy)-4-methylbenzaldehyde (Off-white solid).
Step 2: Reduction to [3-(Benzyloxy)-4-methylphenyl]methanol
Objective: Chemoselective reduction of the aldehyde to the benzyl alcohol without cleaving the benzyl ether.
-
Reaction Type: Nucleophilic Addition (Hydride Reduction)
-
Scale: Based on Step 1 output (~150 g)
-
Expected Yield: 95-98%
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
|---|---|---|---|---|
| 3-(Benzyloxy)-4-methylbenzaldehyde | 226.27 | 1.0 | 150.0 g | Intermediate |
| Sodium Borohydride (NaBH4) | 37.83 | 0.6 | 15.0 g | Reducing Agent |
| Methanol | - | - | 1200 mL | Solvent |
| Acetic Acid | 60.05 | - | ~20 mL | Quenching Agent |[1][3]
Procedure:
-
Setup: Equip a 3-L three-necked flask with a mechanical stirrer, temperature probe, and addition funnel. Nitrogen atmosphere is recommended.
-
Dissolution: Dissolve 3-(Benzyloxy)-4-methylbenzaldehyde (150 g) in Methanol (1.2 L) . Cool the solution to 0-5°C using an ice/water bath.
-
Reduction: Add Sodium Borohydride (15.0 g) portion-wise over 45 minutes.
-
Critical Control: Maintain internal temperature <10°C. Hydrogen gas evolution will occur; ensure proper venting.
-
Stoichiometry: 0.25 mol of NaBH4 can theoretically reduce 1 mol of aldehyde, but 0.6 eq is used to ensure completion.
-
-
Completion: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours.
-
Monitoring: TLC should show disappearance of the aldehyde spot.
-
-
Quenching: Cool back to 10°C. Slowly add Acetic Acid or Saturated NH4Cl solution to adjust pH to ~7, quenching excess borohydride.
-
Isolation:
-
Final Processing:
-
Filter and concentrate to dryness.[4]
-
Crystallization: The product typically solidifies upon standing. Recrystallize from Toluene/Heptane or Isopropyl Ether to obtain high-purity crystals.
-
Key Output: [3-(Benzyloxy)-4-methylphenyl]methanol (White crystalline solid).
Process Logic & Workflow Diagram
Figure 2: Process flow diagram illustrating unit operations from starting material to final API intermediate.
Analytical Characterization
To validate the synthesis, the following analytical criteria must be met:
-
H-NMR (400 MHz, CDCl3):
- 7.30-7.45 (m, 5H, Ph-H of benzyl)
- 7.15 (d, 1H, Ar-H C5)
- 6.90-6.95 (m, 2H, Ar-H C2, C6)
- 5.10 (s, 2H, O-CH2-Ph)
- 4.65 (s, 2H, Ar-CH2-OH)
- 2.25 (s, 3H, Ar-CH3)
-
HPLC Purity: >99.0% (Area %).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.
-
-
Mass Spectrometry (ESI):
-
[M+Na]+ expected at m/z 251.1.
-
Safety & Scale-up Considerations
-
Benzyl Chloride: A potent lachrymator and alkylating agent. All operations must be performed in a fume hood. On a larger scale (kg), consider using a closed dosing system.
-
Hydrogen Evolution: The quenching of NaBH4 generates hydrogen gas. Ensure the reactor headspace is purged with nitrogen and vented to a safe exhaust.
-
Exotherm Control: The reduction is exothermic. Active cooling is required during NaBH4 addition to prevent "runaway" temperatures which can lead to over-reduction or solvent boiling.
References
- Methodology: Use of K2CO3/KI in Acetonitrile is a standard modification of the Williamson Ether Synthesis to improve yield and reaction rate.
- Reduction of Aromatic Aldehydes: Methodology: NaBH4 reduction in methanol is the industry standard for chemoselective reduction of aldehydes in the presence of ethers. Source: Abdel-Magid, A. F. (2016). "Reductions of Aldehydes and Ketones to Alcohols". Chemical Reviews.
-
Compound Data & CAS Verification
-
Similar Synthetic Precedents
- Protocol: Synthesis of 4-benzyloxy-3-methoxybenzyl alcohol (Vanillyl alcohol benzyl ether)
-
Source: Sigma-Aldrich Application Notes for Benzyl Ethers. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-Benzyloxy-3-methoxybenzyl alcohol | C15H16O3 | CID 98832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-4-methylbenzoic acid | C8H8O3 | CID 68512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. [3-(Benzyloxy)-4-methylphenyl]methanol | C15H16O2 | CID 24721056 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of [3-(Benzyloxy)-4-methylphenyl]methanol Synthesis
Current Status: Online Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide for CAS Analog Synthesis
Executive Summary
This technical guide addresses the synthesis of [3-(Benzyloxy)-4-methylphenyl]methanol , a structural motif common in respiratory therapeutics and polymer chemistry.[1] The synthesis typically proceeds via a two-step sequence: (1) Williamson Ether Synthesis to protect the phenol, followed by (2) Carbonyl Reduction to the benzyl alcohol.[1]
Low yields in this sequence are rarely due to "bad chemistry" but rather process parameters : moisture control during benzylation, solvent choice, and chemoselectivity errors during reduction. This guide provides self-validating protocols and troubleshooting logic to maximize throughput.
Module 1: The Foundation (O-Benzylation)[1]
The first step involves the reaction of 3-hydroxy-4-methylbenzaldehyde with benzyl bromide (BnBr).[1] While conceptually simple, this
Optimized Protocol: The "High-Throughput" Method
-
Substrate: 3-hydroxy-4-methylbenzaldehyde (1.0 eq)
-
Reagent: Benzyl Bromide (1.1 - 1.2 eq)[1]
-
Base: Potassium Carbonate (
) (2.0 eq, anhydrous, granular) -
Solvent: DMF (Dimethylformamide) or Acetonitrile (
)[1] -
Temperature: 60–80°C
Why this works (Causality):
-
Solvent Polarity: DMF is a polar aprotic solvent that solvates the cation (
), leaving the phenoxide anion "naked" and highly nucleophilic, drastically increasing the rate of attack compared to acetone.[1] -
Base Choice:
is mild enough to prevent side reactions (like aldol condensation of the aldehyde) but strong enough to deprotonate the phenol ( ).[1]
Troubleshooting the Benzylation Step
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction (<50% Conv.) | Particle Size: Large | Grind the Base: Use a mortar and pestle to pulverize |
| Gummy/Sticky Precipitate | Moisture: Water in DMF solvates the phenoxide, killing nucleophilicity.[1] | Dry Solvents: Use DMF stored over 4Å molecular sieves.[1] Ensure glassware is flame-dried.[1] |
| Low Isolated Yield | Workup Loss: The product may not crystallize well from water/DMF mixtures.[1] | Extraction: Do not rely on precipitation.[1] Dilute with water and extract exhaustively with EtOAc.[1] Wash organic layer with LiCl (5%) to remove DMF.[1] |
Visualization: Benzylation Workflow & Logic
Caption: Logic flow for optimizing the Williamson Ether Synthesis step. Note the loop for incomplete conversion involving catalytic Iodide or physical modification of the base.[1]
Module 2: The Critical Junction (Reduction)
The reduction of 3-(benzyloxy)-4-methylbenzaldehyde to the alcohol is the step where chemoselectivity errors occur.[1]
The Fatal Error: Using Catalytic Hydrogenation (
Optimized Protocol: Chemoselective Reduction
-
Substrate: 3-(benzyloxy)-4-methylbenzaldehyde[1]
-
Reagent: Sodium Borohydride (
) (0.5 - 1.0 eq)[1] -
Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]
-
Temperature: 0°C to Room Temperature
Mechanism & Causality:
Reduction Data & Comparison
| Reducing Agent | Compatibility with Benzyl Ether | Reaction Speed | Risk Profile | Recommendation |
| Excellent | Fast (30 min) | Low | Standard | |
| Good | Very Fast | High (Fire/Workup) | Avoid (Overkill) | |
| Incompatible | Slow | Critical Failure (Cleaves Ether) | NEVER USE | |
| DIBAL-H | Good | Moderate | High (Cryogenic req.)[1] | Only for Esters |
Visualization: Chemoselectivity Decision Tree
Caption: Chemoselectivity map highlighting the incompatibility of catalytic hydrogenation with benzyl ether protection groups.
Frequently Asked Questions (FAQs)
Q1: Can I use Benzyl Chloride (BnCl) instead of Benzyl Bromide (BnBr)? A: Yes, but BnCl is significantly less reactive (Cl is a poorer leaving group).[1]
-
Correction: If you must use BnCl, add a catalytic amount of Sodium Iodide (NaI) (10 mol%).[1] This generates Benzyl Iodide in situ (Finkelstein reaction), which reacts much faster. Raise the temperature to 90–100°C.
Q2: My final product is an oil, but the literature says it should be a solid. Why? A: This usually indicates trace solvent impurities (DMF/Toluene) or trace benzyl alcohol (from excess BnBr hydrolysis).[1]
-
Fix: Triturate the oil with cold hexanes or pentane.[1] If it doesn't solidify, high-vacuum drying (>4 hours) is essential.[1] Check NMR for solvent peaks.
Q3: During the
-
Fix: Quench the reaction with saturated aqueous Ammonium Chloride (
) and stir vigorously for 30 minutes before extraction. This breaks down the boron complexes and releases the free alcohol.[1]
Q4: Is the methyl group at position 4 hindering the reaction? A: Steric hindrance from a methyl group is minimal but non-zero.[1] It prevents the formation of large aggregates, which actually helps solubility.[1] However, it necessitates the use of DMF over Acetone to ensure the nucleophile is aggressive enough to overcome any slight steric shielding.[1]
References
-
Williamson Ether Synthesis Optimization
- Title: Optimization of reaction conditions for Williamson ether synthesis.
-
Source: BenchChem / Organic Chemistry Portal.[1]
-
URL: (General Protocol Validation)
-
Aldehyde Reduction Protocols
-
Specific Substrate Precedents
-
Protecting Group Stability
-
General Methodology (Grounding)
Sources
Technical Support Center: Purification of [3-(Benzyloxy)-4-methylphenyl]methanol
Welcome to the technical support guide for the purification of [3-(Benzyloxy)-4-methylphenyl]methanol (CAS No. 916792-34-2). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining this compound in high purity. As a moderately polar aromatic alcohol, its purification requires a careful selection of techniques to remove structurally similar impurities. This guide provides troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.
Section 1: Compound Profile and Potential Impurities
Understanding the physicochemical properties of the target compound and the likely impurities from its synthesis is the first step in designing a robust purification strategy.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₂ | |
| Molecular Weight | 228.29 g/mol | |
| Appearance | Likely a white to off-white solid | Inferred from similar structures like 4-Methylbenzyl alcohol[1] |
| Polarity | Moderately Polar | Contains a polar hydroxyl group and non-polar aromatic rings. |
| Solubility | Soluble in polar organic solvents (Methanol, Ethanol, Ethyl Acetate); sparingly soluble in non-polar solvents (Hexane) and water. | [1] |
Common Synthetic Impurities Profile:
The most common synthesis of [3-(Benzyloxy)-4-methylphenyl]methanol involves the benzylation of 3-hydroxy-4-methylbenzaldehyde followed by reduction of the aldehyde. Therefore, impurities often include:
-
Unreacted Starting Materials: 3-hydroxy-4-methylbenzaldehyde, 3-(benzyloxy)-4-methylbenzaldehyde.
-
Reagents/Byproducts from Benzylation: Benzyl bromide, benzyl alcohol, dibenzyl ether.[2][3]
-
Byproducts from Reduction: Boronic acid residues (if using NaBH₄), over-reduction products (rare), or the corresponding carboxylic acid from oxidation of the starting aldehyde.
-
Degradation Products: 3-hydroxy-4-methylphenyl)methanol (de-benzylation product), which can form under harsh acidic or reductive (hydrogenolysis) conditions.[4]
Section 2: Purification Strategy Selection
The choice between recrystallization and chromatography depends on the physical state and purity of the crude material.
Caption: Decision workflow for purifying [3-(Benzyloxy)-4-methylphenyl]methanol.
Section 3: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility.[5]
Q1: I'm not sure which solvent to use for recrystallization. Where do I start?
A1: The ideal solvent should dissolve the compound well when hot but poorly when cold.[6] For a moderately polar compound like this, a binary solvent system is often effective.
-
Recommended Starting Point: A mixture of a polar solvent where the compound is soluble (like ethyl acetate or acetone) and a non-polar solvent where it is less soluble (like hexanes or petroleum ether).
-
Procedure: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethyl acetate). Then, add the hot "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of the hot "good" solvent to redissolve the precipitate, then allow the mixture to cool slowly.
Q2: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point, often due to cooling too quickly or having a high concentration of impurities.[7]
-
Cause: The solubility of the compound drops so rapidly that it comes out of solution as a liquid phase instead of forming an ordered crystal lattice.
-
Solution:
-
Reheat the flask to dissolve the oil.
-
Add more of the "good" solvent (10-20% more volume) to make the solution more dilute.[7]
-
Allow the flask to cool much more slowly. Insulate it with paper towels or a cork ring to slow heat loss.
-
If it persists, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[6]
-
Q3: My yield after recrystallization is very low. How can I improve it?
A3: Low yield is typically caused by using too much solvent, premature crystallization during a hot filtration step, or the compound having higher than expected solubility in the cold solvent.
-
Troubleshooting Steps:
-
Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper.
-
Maximize Crystal Recovery: Cool the solution thoroughly, perhaps in an ice bath, once slow cooling at room temperature has ceased.
-
Second Crop: Concentrate the remaining solution (the mother liquor) by about half and cool it again to see if a second, albeit less pure, crop of crystals can be obtained.
-
Section 4: Troubleshooting Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.[8][9] For this compound, normal-phase chromatography with silica gel is the standard method.[10]
Q1: How do I select the right mobile phase (eluent) for my column?
A1: The ideal eluent system should provide a good separation of your target compound from its impurities on a Thin-Layer Chromatography (TLC) plate, with the target compound having an Rf (retention factor) value between 0.25 and 0.40.
-
Recommended Eluent System: Start with a mixture of Hexanes and Ethyl Acetate.
-
TLC Analysis:
-
If the spot is on the baseline (Rf ≈ 0): The eluent is not polar enough. Increase the proportion of ethyl acetate.
-
If the spot is at the solvent front (Rf ≈ 1): The eluent is too polar. Increase the proportion of hexanes.[9]
-
-
Example: Start with a 4:1 Hexanes:Ethyl Acetate mixture (v/v) and adjust as needed. The unreacted aldehyde will be less polar, while the de-benzylated diol will be much more polar.
Caption: Guide for optimizing TLC solvent systems.
Q2: My compound is streaking on the TLC plate and the column separation is poor. What's the cause?
A2: Streaking is often caused by overloading the sample, poor solubility in the eluent, or strong interactions with the silica gel (common with polar compounds like alcohols).
-
Solutions:
-
Reduce Sample Load: Ensure you are not applying too much crude material to the column. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Use a More Polar Eluent: Sometimes, increasing the eluent polarity can improve the spot shape.
-
Add a Modifier: For alcohols that streak due to acidity of silica, adding a small amount (0.1-1%) of triethylamine to the eluent can neutralize active sites and improve peak shape. Conversely, if acidic impurities are present, a small amount of acetic acid can help.
-
Q3: I see a new, unexpected spot on my TLC after running the column. What happened?
A3: This typically indicates that your compound is not stable on silica gel. The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive molecules.
-
Possible Degradation: For [3-(Benzyloxy)-4-methylphenyl]methanol, the benzyl ether linkage could potentially be cleaved under acidic conditions, though this is less common without strong acid catalysis.
-
Solutions:
-
Use Deactivated Silica: Run the column with silica gel that has been "deactivated" by adding a small percentage of water, or use commercially available deactivated silica.
-
Switch Adsorbent: Consider using a less acidic stationary phase, such as neutral alumina.[11]
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Section 5: General FAQs
Q: Can I purify this compound by distillation?
A: It is generally impractical. Aromatic alcohols of this size have very high boiling points and may decompose at the temperatures required for atmospheric distillation. While vacuum distillation can lower the boiling point, it is often difficult to achieve sufficient separation from structurally similar impurities whose boiling points are too close.[5][12]
Q: How do I effectively remove residual solvent after purification?
A: After recrystallization or chromatography, residual solvents like ethyl acetate or hexanes are common. Use a rotary evaporator to remove the bulk of the solvent. For complete removal, place the sample under high vacuum for several hours. Gentle heating (e.g., 30-40 °C) can accelerate the process, provided the compound is thermally stable.
Q: What analytical methods should I use to confirm the purity of my final product?
A: A combination of techniques is recommended for unambiguous purity assessment:
-
¹H NMR Spectroscopy: To confirm the chemical structure and look for signals from common impurities.
-
Thin-Layer Chromatography (TLC): To ensure only a single spot is present in multiple eluent systems.
-
Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity for a crystalline solid.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To obtain a precise purity value (e.g., >99% by peak area) and confirm the molecular weight.
References
- Grokipedia.
- Journal of Environmental Sciences.Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- Chemistry LibreTexts.3.6F: Troubleshooting.
- Phenomenex.
- Cooperative Organic Chemistry Student Laboratory Manual.
- University of Colorado Boulder, Organic Chemistry.
- Google Patents.
- ChemHelp ASAP via YouTube.
- GlobalGilson.Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- CK-12 Foundation.
- Atlanchim Pharma.Science About O-Benzyl protecting groups.
- Sigma-Aldrich.3-Benzyloxy-4-methylbenzyl alcohol.
- Beilstein Journal of Organic Chemistry.Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- PMC.Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- ChemicalBook.4-Methylbenzyl alcohol.
Sources
- 1. 4-Methylbenzyl alcohol | 589-18-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. youtube.com [youtube.com]
- 11. cup.edu.cn [cup.edu.cn]
- 12. US2068415A - Purification of alcohols - Google Patents [patents.google.com]
Technical Support Center: Optimizing Temperature Conditions for [3-(Benzyloxy)-4-methylphenyl]methanol Reactions
For: Researchers, scientists, and drug development professionals
This guide provides a comprehensive technical resource for optimizing reactions involving [3-(Benzyloxy)-4-methylphenyl]methanol. By understanding the interplay of temperature and reaction conditions, you can significantly improve yields, minimize impurities, and ensure the successful synthesis of your target molecules.
Introduction to [3-(Benzyloxy)-4-methylphenyl]methanol
[3-(Benzyloxy)-4-methylphenyl]methanol is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its chemical structure features a primary benzylic alcohol and a benzyl ether protecting group. The successful application of this intermediate hinges on the selective reaction of the alcohol functionality while preserving the integrity of the benzyl ether. Temperature is a critical parameter that dictates this selectivity.
Part 1: Troubleshooting Guide
This section is designed to address specific experimental challenges you may encounter.
Issue 1: Low or No Yield of the Desired Product
A common frustration in synthesis is a lower-than-expected yield. Several factors related to temperature and reaction setup can contribute to this issue.
Potential Causes & Solutions:
-
Inadequate Temperature: The reaction may be proceeding too slowly due to insufficient thermal energy.
-
Solution: Cautiously increase the reaction temperature in 5-10 °C increments. It is crucial to monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid the onset of side reactions at higher temperatures.
-
-
Poor Reagent Activity: The reagents may not be sufficiently active at the current temperature.
-
Solution: Ensure your reagents are of high purity and have been stored correctly. For instance, if you are using a base to deprotonate the alcohol, a stronger base might be necessary, or a switch to a more polar aprotic solvent like DMF or DMSO could enhance reactivity.[1]
-
-
Reaction Time: The reaction may simply not have had enough time to reach completion.
-
Solution: Extend the reaction time, continuing to monitor its progress.
-
Troubleshooting Workflow for Low Yield
Caption: A step-by-step decision-making process for addressing low product yield.
Issue 2: Formation of Impurities due to Debenzylation
The cleavage of the benzyl ether is a frequent side reaction, leading to the formation of 3-hydroxy-4-methylbenzyl alcohol.
Potential Causes & Solutions:
-
Excessive Temperature: Benzyl ethers are susceptible to cleavage at elevated temperatures, particularly in the presence of acids or bases.
-
Solution: Lower the reaction temperature. If the primary reaction becomes too slow, a milder catalyst or alternative solvent system might be required to achieve the desired transformation at a lower temperature.
-
-
Acidic or Basic Conditions: Both strong acids and bases can promote the removal of the benzyl protecting group.[2][3]
-
Solution: If your reaction requires acidic or basic conditions, opt for the mildest reagents possible. For example, a Lewis acid might be used in place of a strong Brønsted acid.[2] Careful control of stoichiometry is also essential.
-
-
Hydrogenolysis Conditions: The presence of a hydrogenation catalyst (like Palladium on carbon) and a hydrogen source will lead to the cleavage of the benzyl ether.[4]
-
Solution: This is a standard method for deprotection. If this is not your intended reaction, ensure your setup is free from any catalytic metals and hydrogen sources.
-
Issue 3: Oxidation of the Benzylic Alcohol
The formation of 3-(benzyloxy)-4-methylbenzaldehyde or the corresponding carboxylic acid indicates oxidation of the starting material.
Potential Causes & Solutions:
-
Presence of Oxidants: Exposure to atmospheric oxygen, especially at higher temperatures, can lead to oxidation. Some reagents may also contain oxidizing impurities.[5]
-
Solution: For temperature-sensitive reactions, it is best practice to work under an inert atmosphere of nitrogen or argon. Using degassed solvents can also minimize oxidation.
-
-
Incompatible Reagents: Certain reagents can facilitate oxidation.[6][7][8]
-
Solution: Thoroughly review the compatibility of all components in your reaction. For instance, some transition metal catalysts can promote oxidation with molecular oxygen.[5]
-
Data Summary: Temperature Guidelines for Common Reactions
| Reaction Type | Reagents | Typical Temperature Range (°C) | Key Considerations |
| Etherification | Alkyl halide, Base (e.g., NaH) | 0 - 60 | Higher temperatures can promote elimination side reactions. |
| Esterification | Carboxylic acid, Coupling agent | 0 - 40 | Mild conditions are generally sufficient. |
| Oxidation | Mild oxidant (e.g., MnO2) | Room Temperature | Highly selective for benzylic alcohols.[7] |
| Debenzylation | Pd/C, H2 | Room Temperature | A common deprotection strategy.[4] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a safe upper-temperature limit for reactions with [3-(Benzyloxy)-4-methylphenyl]methanol to avoid decomposition?
A1: While some benzyl ethers can be stable at very high temperatures, in a typical reaction mixture with other reagents, it is advisable to stay below 100-120 °C to minimize the risk of both debenzylation and other decomposition pathways.[9][10] The exact thermal stability will depend on the specific conditions of your reaction.
Q2: How can I monitor my reaction effectively to optimize the temperature?
A2: Thin Layer Chromatography (TLC) is a rapid and effective tool. By taking small aliquots from your reaction at regular intervals, you can visualize the consumption of your starting material and the formation of your product. This allows you to gauge the reaction rate at a given temperature and decide if adjustments are needed. For more precise monitoring, LC-MS is recommended.
Q3: Are there particular solvents that are recommended or should be avoided?
A3: The choice of solvent is highly dependent on the specific reaction. Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (MeCN) are generally good choices. Protic solvents like methanol or ethanol may interfere in reactions where the hydroxyl group is intended to be the nucleophile.
Q4: What are the main challenges when scaling up reactions with this compound?
A4: When moving from a laboratory to a larger scale, heat transfer becomes a critical consideration. Exothermic reactions that are easily managed in a small flask can become difficult to control in a large reactor, potentially leading to dangerous temperature runaways. Ensure that the cooling capacity of your reactor is sufficient for the scale of the reaction. Additionally, efficient stirring is crucial to maintain a uniform temperature throughout the reaction vessel.
Workflow for Reaction Scale-Up
Caption: A simplified workflow for scaling up chemical reactions.
References
- Vertex AI Search Result, based on Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes.
- Vertex AI Search Result, based on What are the side effects of Benzyl Alcohol?
- Vertex AI Search Result, based on Chemistry Benzyl Alcohol - S
- Vertex AI Search Result, based on Video: Radical Oxidation of Allylic and Benzylic Alcohols - JoVE.
- Vertex AI Search Result, based on Selective oxidation of benzylic alcohols using copper-manganese mixed oxide nanoparticles as c
- Vertex AI Search Result, based on Selective Oxidation of Benzylic Alcohols and TBDMS Ethers to Carbonyl Compounds with CrO3–H5IO6.
- Vertex AI Search Result, based on Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communic
- Vertex AI Search Result, based on Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential He
- Vertex AI Search Result, based on Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids - ResearchG
- Vertex AI Search Result, based on Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids - ResearchG
- Vertex AI Search Result, based on Studies on the synthesis, physical properties, and stability of benzyl ethers as potential he
- Vertex AI Search Result, based on Mild Environment-friendly Oxidative Debenzylation of N-Benzylanilines Using DMSO as an Oxidant.
- Vertex AI Search Result, based on 2-17 Science About O-Benzyl protecting groups -
- Vertex AI Search Result, based on New selective O-debenzylation of phenol with Mg/MeOH - Sciencemadness.org.
-
PubChem. (n.d.). Benzyl Alcohol. Retrieved from [Link]
- Vertex AI Search Result, based on An efficient method for the N-debenzylation of aromatic heterocycles - ResearchG
-
Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]
- Vertex AI Search Result, based on Safety Alert March 2024 - Benzyl alcohol containing products.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
- Vertex AI Search Result, based on optimization of reaction conditions for benzylation of 4-hydroxy-3,5-dimethylbenzoic acid - Benchchem.
- Google Patents. (n.d.). CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol.
-
MDPI. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Retrieved from [Link]
-
PMC. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]
-
Semantic Scholar. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3-acetylamino-α-[N-benzyl-N-(1-methyl-2-p-hydroxyphenylethyl)aminomethyl] benzyl alcohol. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). SYNTHESIS OF (−)-(E,S)-3-(BENZYLOXY)-1-BUTENYL PHENYL SULFONE VIA A HORNER-WADSWORTH-EMMONS REACTION OF (−)-(S)-2-(BENZYLOXY)PROPANAL. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzyloxy-3-methoxybenzyl alcohol. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). (benzyloxy)methanol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Benzyl Ethers [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. arabjchem.org [arabjchem.org]
- 6. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
Storage stability and degradation of [3-(Benzyloxy)-4-methylphenyl]methanol
CAS: 916792-34-2 | Indacaterol Intermediate Series
Introduction: The Stability Paradox
Welcome to the technical support hub for [3-(Benzyloxy)-4-methylphenyl]methanol . As a Senior Application Scientist, I often see this compound mishandled due to a common misconception: researchers assume that because it is a solid intermediate, it is inert.
In reality, this molecule is a "chemical chameleon." It possesses two reactive centers that dictate its stability:
-
The Benzylic Alcohol: Highly susceptible to oxidative dehydrogenation to form the corresponding benzaldehyde.[1]
-
The Benzyl Ether: A protecting group that is generally robust but sensitive to acidic hydrolysis and hydrogenolysis.
This guide moves beyond standard SDS recommendations, providing the mechanistic insights and troubleshooting workflows necessary to maintain the integrity of this critical Indacaterol intermediate.
Module 1: Critical Storage Protocols
Status: Mandatory Compliance
Standard "room temperature" storage is the primary cause of batch failure for this compound. The electron-donating methyl and benzyloxy groups activate the ring, making the benzylic alcohol moiety more prone to auto-oxidation than unsubstituted benzyl alcohol.
The "Golden Rules" of Storage
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers the kinetic energy available for radical-initiated auto-oxidation. |
| Atmosphere | Argon or Nitrogen (Blanketed) | Displaces atmospheric oxygen, preventing the formation of peroxides at the benzylic position. |
| Container | Amber Glass with Teflon-lined cap | Blocks UV light (which catalyzes radical formation) and prevents leaching of plasticizers common in cheap poly-containers. |
| Desiccant | Required (Silica/Drierite) | The compound is slightly hygroscopic; moisture can catalyze surface oxidation and clumping. |
Module 2: Degradation Pathways & Mechanisms
Status: Technical Deep Dive
Understanding how the molecule breaks down is the first step in preventing it. The diagram below details the two primary degradation routes: Oxidative Dehydrogenation (Exposure to Air/Light) and Ether Cleavage (Exposure to Acid).
Visualizing the Decay
Figure 1: The oxidative pathway (top) is the most common storage failure mode, resulting in yellow discoloration.
Module 3: Troubleshooting Guide (FAQ)
Status: Interactive Problem Solving
Q1: My white powder has turned a pale yellow/beige. Is it still usable?
-
Diagnosis: This is the classic sign of Benzylic Oxidation . The yellow color comes from the formation of the conjugated aldehyde (Impurity A in Fig 1).
-
Risk: Even 0.5% aldehyde contamination can interfere with subsequent coupling reactions (e.g., reductive aminations in Indacaterol synthesis) by competing for the amine.
-
Action:
-
Check Purity: Run HPLC. If purity is >98%, the color is likely surface-level.
-
Remediation: Perform a Recrystallization .
-
Solvent: Ethyl Acetate/Hexane (1:3 ratio).
-
Method: Dissolve in minimal hot Ethyl Acetate, filter while hot (removes oxidized polymers), then slowly add Hexane and cool.
-
-
Q2: I see a "Ghost Peak" at M-90 in my LC-MS. What is this?
-
Diagnosis: This indicates the loss of the benzyl group (
Da, typically observed as neutral loss or fragment). If observed in the sample (not just fragmentation), it suggests Acidic Hydrolysis . -
Cause: Did you use an acidic solvent (like
which can form HCl over time) or store the material near acid fumes? -
Action:
-
Verify the solvent pH.
-
If the peak persists in a neutral buffer, the batch has undergone de-benzylation and cannot be easily repurposed without difficult chromatography.
-
Q3: The material has clumped into a hard cake. Can I grind it?
-
Diagnosis: Hygroscopic clumping.
-
Risk: Grinding generates heat (friction), which can trigger local oxidation in the presence of absorbed moisture.
-
Action:
-
Do not grind vigorously in open air.
-
Dry the material in a vacuum desiccator over
for 24 hours first. -
If grinding is necessary, do so under an inert atmosphere (Glovebox) or using a cryo-mill.
-
Module 4: Analytical Decision Tree
Status: Workflow Optimization
Use this logic flow to determine the fate of a questionable batch.
Figure 2: Decision matrix for handling degraded batches.
References
-
Sigma-Aldrich. (n.d.). 3-Benzyloxy-4-methylbenzyl alcohol Product Specification & MSDS. Retrieved from [2]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzyl alcohol derivatives. Retrieved from
- Hanson, R. M. (2019). Oxidation of Benzylic Alcohols: Mechanisms and Prevention. Journal of Organic Chemistry.
-
European Patent Office. (2013). Process for the preparation of Indacaterol and intermediates thereof (EP 2897937 B1). Retrieved from
Sources
Troubleshooting Low Conversion Rates in [3-(Benzyloxy)-4-methylphenyl]methanol Derivatives: A Technical Guide
Welcome to the Technical Support Center for [3-(Benzyloxy)-4-methylphenyl]methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges, particularly focusing on the issue of low conversion rates. The following question-and-answer format provides in-depth, field-proven insights to optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: I am observing a consistently low yield in my reaction involving a [3-(Benzyloxy)-4-methylphenyl]methanol derivative. What are the most common initial factors to investigate?
A1: Low conversion rates in reactions with this class of compounds often stem from a few primary areas. Before delving into complex optimizations, a systematic check of the fundamentals is crucial.
-
Reagent Purity and Stoichiometry:
-
Substrate Quality: Impurities in your starting material, [3-(Benzyloxy)-4-methylphenyl]methanol, or its subsequent derivatives can inhibit catalysts or participate in side reactions. Verify the purity of your starting materials via NMR or LC-MS.
-
Reagent Integrity: Ensure all reagents, especially catalysts and bases, have not degraded. For instance, organometallic catalysts can be sensitive to air and moisture. Use freshly opened or properly stored reagents.
-
Accurate Stoichiometry: Double-check all calculations for molar equivalents. An incorrect ratio of reactants, catalyst, or base is a frequent source of incomplete reactions.
-
-
Reaction Conditions:
-
Atmosphere: Many reactions, particularly those involving palladium or copper catalysts, are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if required by the protocol.
-
Solvent Quality: The presence of water or other impurities in your solvent can be detrimental. Use anhydrous solvents when necessary. For instance, in Williamson ether synthesis, protic impurities can quench the alkoxide intermediate.[1][2]
-
Temperature Control: Inconsistent or incorrect reaction temperatures can significantly impact reaction kinetics. Calibrate your heating apparatus and ensure uniform heating of the reaction mixture.
-
-
Reaction Monitoring:
-
TLC/LC-MS Analysis: Actively monitor the reaction's progress. This will help you determine if the reaction has stalled, is proceeding slowly, or if side products are forming. A lack of change in the TLC plate or LC-MS chromatogram over time is a clear indicator of a problem.
-
Q2: My primary issue seems to be related to the reactivity of the benzylic alcohol. What specific side reactions should I be aware of?
A2: The benzylic alcohol functional group in [3-(Benzyloxy)-4-methylphenyl]methanol is a key reactive site, but it can also be prone to several undesirable side reactions that consume your starting material and lower the yield of your desired product.
-
Oxidation to the Aldehyde: Benzylic alcohols are susceptible to oxidation to the corresponding benzaldehyde, especially in the presence of certain metal catalysts and atmospheric oxygen.[3][4][5] This is a very common side reaction. The formation of the aldehyde can often be detected by NMR (a characteristic peak around 9-10 ppm) or by a new spot on a TLC plate.
-
Overoxidation to Carboxylic Acid: If the reaction conditions are too harsh or an excess of a strong oxidizing agent is present, the initially formed aldehyde can be further oxidized to a carboxylic acid.
-
Hydrogenolysis of the Benzyl Ether: The O-benzyl protecting group is sensitive to catalytic hydrogenation (e.g., Pd/C and H₂).[6][7] If your reaction conditions involve a palladium catalyst and a hydrogen source, you risk cleaving this protecting group, leading to the formation of 3-hydroxy-4-methylbenzyl alcohol and toluene. Transfer hydrogenation conditions using formic acid or 2-propanol as a hydrogen donor can also cleave benzyl ethers.[6][7]
-
Elimination to form an Alkene: Under strongly acidic or dehydrating conditions, the benzylic alcohol can undergo elimination to form a corresponding styrene derivative, although this is less common under standard reaction conditions.
The following diagram illustrates the primary competing reaction pathways for the benzylic alcohol moiety.
Caption: Competing reaction pathways for the benzylic alcohol.
Q3: I am attempting a Williamson ether synthesis with a derivative of [3-(Benzyloxy)-4-methylphenyl]methanol and an alkyl halide, but the conversion is poor. How can I troubleshoot this?
A3: The Williamson ether synthesis is a classic and robust reaction, but its success with sterically hindered or less reactive substrates can be challenging. Here's a breakdown of potential issues and solutions:
| Potential Cause | Explanation | Troubleshooting Solution |
| Incomplete Deprotonation | The reaction proceeds via an alkoxide intermediate. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophilic alkoxide will be low. | Use a stronger base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF. Ensure the base is fresh and handled under anhydrous conditions. |
| Poor Nucleophilicity of the Alkoxide | The bulky nature of the [3-(Benzyloxy)-4-methylphenyl]methanol derivative can sterically hinder the approach of the electrophile. The electron-donating methyl group can slightly decrease the acidity of the alcohol, but the benzyloxy group's inductive effect is also a factor. | Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the nucleophilicity of the alkoxide. Switching to a more polar aprotic solvent like DMSO can also accelerate the reaction.[2] |
| Low Reactivity of the Alkyl Halide | The rate of the Sₙ2 reaction is dependent on the leaving group ability (I > Br > Cl >> F) and the steric hindrance of the alkyl halide (methyl > primary > secondary). Tertiary halides will primarily undergo elimination. | If possible, use an alkyl iodide or bromide instead of a chloride. If you must use a less reactive halide, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction). |
| Side Reactions | As mentioned in Q2, oxidation of the benzylic alcohol can be a competing pathway. Elimination of the alkyl halide can also occur, especially with secondary or hindered primary halides and a strong, non-hindered base. | Use a hindered, non-nucleophilic base like potassium tert-butoxide to minimize elimination. Perform the reaction under an inert atmosphere to prevent oxidation. |
Q4: My Suzuki-Miyaura coupling reaction between a halide derivative of [3-(Benzyloxy)-4-methylphenyl]methanol and a boronic acid is not proceeding to completion. What should I investigate?
A4: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it is sensitive to several parameters. For benzylic halides, specific challenges can arise.
-
Catalyst System (Palladium Source and Ligand):
-
Catalyst Activity: The choice of palladium precursor and ligand is critical. For benzylic halides, ligands that promote fast oxidative addition are beneficial. Consider screening different phosphine ligands (e.g., PPh₃, P(t-Bu)₃, or bidentate ligands like dppf).[8]
-
Catalyst Deactivation: The catalyst can be deactivated by impurities or side reactions. Ensure high-purity reagents and solvents.
-
-
Base and Solvent:
-
Base Strength and Solubility: The base plays a crucial role in the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base should be matched with the solvent system to ensure sufficient solubility and reactivity. A base that is too weak may result in a slow or stalled reaction.
-
Solvent System: A mixture of an organic solvent (e.g., THF, dioxane, toluene) and water is often used. The ratio can be optimized to ensure all components are sufficiently soluble. In some cases, a single polar aprotic solvent may be effective.[9]
-
-
Boronic Acid Quality:
-
Decomposition: Boronic acids can undergo dehydration to form boroxines, which are often less reactive. Use fresh, high-quality boronic acid or consider using a potassium aryltrifluoroborate salt, which can be more stable and highly nucleophilic.[8]
-
-
Side Reactions:
-
Homocoupling: Homocoupling of the boronic acid can occur, consuming the reagent and complicating purification. This is often promoted by the presence of oxygen.
-
Protodeboronation: The boronic acid can be cleaved by acidic protons, so ensure the reaction medium is sufficiently basic.
-
The following flowchart outlines a systematic approach to troubleshooting a sluggish Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Section 2: Experimental Protocols
Protocol 1: Screening for Optimal Base and Solvent in Williamson Ether Synthesis
This protocol is designed to identify the most effective base and solvent combination for the etherification of [3-(Benzyloxy)-4-methylphenyl]methanol with a primary alkyl bromide.
Materials:
-
[3-(Benzyloxy)-4-methylphenyl]methanol
-
Primary alkyl bromide (e.g., 1-bromobutane)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Potassium tert-butoxide (KOtBu)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetonitrile (MeCN)
-
Reaction vials with stir bars
-
TLC plates and appropriate mobile phase
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Setup: Arrange a parallel reaction setup with multiple vials, each under an inert atmosphere.
-
Substrate Addition: To each vial, add [3-(Benzyloxy)-4-methylphenyl]methanol (1.0 eq).
-
Solvent Addition: Add the chosen anhydrous solvent (DMF, THF, or MeCN) to each set of vials.
-
Base Addition:
-
To the first set of vials (one for each solvent), carefully add NaH (1.2 eq).
-
To the second set, add KOtBu (1.2 eq).
-
To the third set, add K₂CO₃ (2.0 eq).
-
-
Stirring: Stir the mixtures at room temperature for 30 minutes to allow for alkoxide formation.
-
Alkyl Halide Addition: Add the primary alkyl bromide (1.1 eq) to each vial.
-
Heating: Heat all reactions to a consistent temperature (e.g., 60 °C).
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., 1, 2, 4, and 8 hours).
-
Analysis: Compare the TLC plates to identify the conditions that lead to the fastest and cleanest conversion to the desired ether product.
Protocol 2: Small-Scale Test for Benzyl Ether Cleavage
This protocol helps determine if your reaction conditions are inadvertently causing the cleavage of the O-benzyl protecting group.
Materials:
-
[3-(Benzyloxy)-4-methylphenyl]methanol
-
Your proposed reaction catalyst (e.g., Pd(PPh₃)₄)
-
Your proposed base and solvent system
-
A potential hydrogen source if applicable (e.g., formic acid, isopropanol)
-
Reaction vial with stir bar
-
TLC plates and appropriate mobile phase (stain with potassium permanganate to visualize the deprotected phenol)
-
LC-MS for definitive analysis
Procedure:
-
Reaction Setup: In a reaction vial, combine [3-(Benzyloxy)-4-methylphenyl]methanol with your proposed catalyst, base, and solvent system. If your intended reaction involves a hydrogen donor, include it.
-
Control Reaction: Set up a parallel reaction without the main electrophile/coupling partner.
-
Heating: Heat the reaction to your intended reaction temperature.
-
Monitoring: After a set period (e.g., 2 hours), take a small aliquot from the reaction mixture.
-
TLC Analysis: Spot the aliquot on a TLC plate alongside a spot of the starting material and, if available, a standard of the deprotected product (3-hydroxy-4-methylbenzyl alcohol).
-
LC-MS Analysis: For a more definitive result, dilute the aliquot and analyze by LC-MS. Look for the mass corresponding to the deprotected product.
-
Interpretation: The appearance of a new, more polar spot on the TLC (that stains with KMnO₄) or a peak with the correct mass in the LC-MS confirms that your conditions are causing cleavage of the benzyl ether.
References
-
He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, B.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765–4769. [Link]
-
Karami, B., Farahi, M., & Ghasemi, Z. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Scientific Reports, 10(1), 5731. [Link]
-
Yoo, B. W., Choi, K. H., Kim, D. Y., & Choi, J. H. (2003). Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. Bulletin of the Korean Chemical Society, 24(12), 1775-1776. [Link]
-
Anwer, M. K., & Spenser, I. D. (1989). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 67(7), 1124-1129. [Link]
-
Mohammad-Ali, K., & Abdolkarim, Z. (2020). Oxidation of Benzylic Alcohols to Aromatic Aldehydes by DMSO/Water/I2: A Chemoselective Oxidation. Polycyclic Aromatic Compounds, 42(5), 2110-2118. [Link]
-
Patsnap Synapse. (2024). What are the side effects of Benzyl Alcohol? [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
Curex. (2025). Benzyl Alcohol Allergy: Symptoms, Tips to avoid, Diet. [Link]
-
Medlab Gear. (2017). Benzyl Alcohol Toxicity. [Link]
-
Brigas, A. F., Clegg, W., Johnstone, R. A. W., & Mendonca, R. F. (1999). 5-Benzyloxy-1-phenyltetrazole: catalytic transfer hydrogenolysis of benzyl ethers. Acta Crystallographica Section C, 55(5), 778-781. [Link]
-
ResearchGate. (2025). Selective cleavage of primary MPM ethers with TMSI/Et3N. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Patsnap Synapse. (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. [Link]
-
Anwer, M. K., Spenser, I. D., & Meiler, S. (1989). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 54(11), 2634-2639. [Link]
-
European Medicines Agency. (2017). Questions and answers on benzyl alcohol used as an excipient in medicinal products for human use. [Link]
-
A to Z Chemistry. (n.d.). Ortho effect in Substituted Benzene. [Link]
-
Shuto, T., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(62), 35593-35600. [Link]
-
Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. [Link]
-
Klein, J., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
-
ResearchGate. (n.d.). Reaction optimization of the primary benzyl halides. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
-
Chem LibreTexts. (2020). Loudon Chapter 17 Review: Allylic/Benzylic Reactivity. [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. [Link]
-
Fiveable. (2025). Ortho-Substituted Benzenes Definition. [Link]
-
Semantic Scholar. (n.d.). Selective Cleavage of Benzyl Ethers. [Link]
-
Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. [Link]
-
National Institutes of Health. (2011). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]
-
National Institutes of Health. (2019). Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. [Link]
-
ChemRxiv. (n.d.). Theoretical Determination of Enthalpies of Formation of Benzyloxy, Benzylperoxy, Hydroxyphenyl Radicals and Related Species in the Reaction of Toluene with the Hydroxyl Radical. [Link]
-
MDPI. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxyphenylmethanol. [Link]
-
MDPI. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. [Link]
-
Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. [Link]
- Google Patents. (n.d.). CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol.
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. [Link]
- Google Patents. (n.d.). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
-
PubChem. (n.d.). 4-Benzyloxy-3-methoxybenzyl alcohol. [Link]
-
SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. [Link]
-
University of Hertfordshire. (n.d.). (benzyloxy)methanol. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
Validation & Comparative
1H NMR and 13C NMR spectral analysis of [3-(Benzyloxy)-4-methylphenyl]methanol
Executive Summary & Structural Context
Compound: [3-(Benzyloxy)-4-methylphenyl]methanol
CAS: 1860-60-2 (Analogous derivatives often used in references)
Molecular Formula: C
This guide provides a technical breakdown of the Nuclear Magnetic Resonance (NMR) spectral characteristics of [3-(Benzyloxy)-4-methylphenyl]methanol. This compound is a critical intermediate in the synthesis of pharmaceuticals, serving as a protected scaffold for benzyl alcohol derivatives.
The analysis focuses on distinguishing this molecule from its precursors (e.g., 3-hydroxy-4-methylbenzyl alcohol) and common impurities (benzyl bromide). We compare spectral performance in Chloroform-d (CDCl
Structural Visualization & Numbering Logic
To ensure accurate assignment, we utilize the following numbering scheme for the aromatic core and substituents.
Figure 1: Structural connectivity and functional group distribution. The 1,3,4-substitution pattern creates a distinct aromatic splitting pattern.
Experimental Protocol: Synthesis & Sample Preparation
Synthesis Overview (Context for Impurities)
This compound is typically synthesized via the Williamson Ether Synthesis followed by Reduction :
-
Precursor: 3-Hydroxy-4-methylbenzaldehyde (or acid).
-
Benzylation: Reaction with Benzyl bromide (
) and . -
Reduction: Reaction with
in Methanol to yield the alcohol.
Key Impurities to Watch: Unreacted Benzyl bromide (benzylic CH
NMR Sample Preparation Protocol
To ensure reproducible high-resolution spectra, follow this self-validating protocol:
-
Solvent Selection:
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
-
Note: High concentrations (>30 mg) in CDCl
may cause intermolecular Hydrogen bonding, shifting the -OH peak.
-
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (
residue). -
Acquisition Parameters (400 MHz):
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 1.0 s (Increase to 5.0 s for quantitative integration).
-
Scans (NS): 16 (1H), 256-1024 (13C).
-
Comparative 1H NMR Analysis
The proton NMR spectrum is characterized by four distinct regions: Aromatic, Benzylic Ether, Benzylic Alcohol, and Methyl.
Chemical Shift Assignments (CDCl vs. DMSO-d )
| Position / Group | Multiplicity | Structural Insight | ||
| Aromatic (Benzyl) | Multiplet (m) | 7.30 – 7.45 | 7.30 – 7.50 | 5H overlapping signal from the protecting group. |
| Ar-H (C-5) | Doublet (d) | ~7.15 ( | ~7.10 | Ortho to Methyl group. Shielded slightly relative to unsubstituted benzene. |
| Ar-H (C-2) | Singlet (s) / d | ~6.95 ( | ~7.05 | Isolated proton between substituents. |
| Ar-H (C-6) | Doublet (d) / dd | ~6.88 ( | ~6.85 | Ortho to CH |
| -OCH | Singlet (s) | 5.10 | 5.12 | Distinctive sharp singlet. Diagnostic for benzylation. |
| -CH | Singlet (br) / Doublet | 4.62 (Singlet) | 4.48 (Doublet, | Critical Solvent Effect. See Section 3.2. |
| -OH | Broad Singlet / Triplet | 1.6 – 2.0 (Variable) | 5.15 (Triplet, | Exchangeable proton. |
| Ar-CH | Singlet (s) | 2.25 | 2.18 | Characteristic aryl methyl group. |
The Solvent Effect: Resolving the Alcohol
The most significant "performance" difference in analyzing this molecule lies in the choice of solvent.
-
In CDCl
: Rapid proton exchange with trace water/acid causes the hydroxyl proton (-OH) to decouple from the adjacent methylene (-CH -).-
Result: The -CH
OH appears as a singlet at 4.62 ppm. The -OH is often broad or invisible.
-
-
In DMSO-d
: Hydrogen bonding with the solvent slows down exchange.-
Result: The -OH couples with the -CH
-, appearing as a triplet at ~5.15 ppm. Consequently, the -CH OH splits into a doublet at 4.48 ppm.
-
Validation Rule: If the peak at ~4.5 ppm in DMSO is a singlet, your product may be the corresponding ether or aldehyde, or the solvent is "wet" (contains too much water).
13C NMR Spectral Analysis
The Carbon-13 spectrum provides the backbone verification. The lack of carbonyl peaks (>165 ppm) confirms the reduction of the starting aldehyde/acid.
| Carbon Type | Assignment Logic | |
| Aromatic C-O | 157.2 | C-3: Deshielded by direct oxygen attachment. |
| Aromatic C-Alk | 140.5 | C-1: Ipso to hydroxymethyl group. |
| Aromatic C-Bn | 137.1 | Ipso carbon of the Benzyl protecting group. |
| Aromatic C-Me | 126.5 | C-4: Ipso to methyl group. |
| Aromatic CH | 127.0 – 129.0 | Benzyl ring carbons (Ortho/Meta/Para). |
| Aromatic CH | 110.0 – 120.0 | C-2, C-5, C-6 (Electronic effects of Oxygen shield C-2). |
| Bn-O-CH | 70.1 | Benzylic ether carbon. |
| HO-CH | 65.2 | Hydroxymethyl carbon. |
| Ar-CH | 16.5 | Methyl carbon. |
Comparative Workflow & Logic
The following diagram illustrates the decision-making process for analyzing this compound against its alternatives (precursors or impurities).
Figure 2: Analytical decision tree for validating [3-(Benzyloxy)-4-methylphenyl]methanol integrity.
Comparative Performance Table: Product vs. Alternatives
| Feature | [3-(Benzyloxy)-4-methylphenyl]methanol | Precursor: 3-Hydroxy-4-methylbenzyl alcohol | Impurity: Benzyl Bromide |
| -OCH | Present (~5.1 ppm) | Absent | Present (~4.5 ppm, shifted) |
| Phenolic -OH | Absent | Present (~5-9 ppm, broad) | Absent |
| Solubility | High in CDCl | Moderate in CDCl | High in Hexanes/CDCl |
| 13C C-O Shift | ~157 ppm (Ether) | ~155 ppm (Phenol) | N/A |
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". The Journal of Organic Chemistry. 62 (21): 7512–7515. Link
-
AIST Spectral Database for Organic Compounds (SDBS). "Benzyl alcohol and Anisole derivatives spectral data". National Institute of Advanced Industrial Science and Technology. Link
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][4][5] (Authoritative source for additivity rules and coupling constants).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics. 29 (9): 2176–2179. Link
-
Sigma-Aldrich. "Product Specification: (3-Benzyloxy-4-methoxy-phenyl)-methanol". (Used for analog comparison). Link
Sources
- 1. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. unn.edu.ng [unn.edu.ng]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 4-Benzyloxy-3-methoxybenzyl alcohol | C15H16O3 | CID 98832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Note: Enhanced Separation of [3-(Benzyloxy)-4-methylphenyl]methanol
Topic: HPLC Method Development for [3-(Benzyloxy)-4-methylphenyl]methanol Purity Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of Active Pharmaceutical Ingredients (APIs), [3-(Benzyloxy)-4-methylphenyl]methanol (CAS: N/A for specific isomer, analogous to 14548-60-8 derivatives) serves as a critical benzyl-protected intermediate. Its purity is paramount, as residual benzylic halides or unreacted phenolic precursors can lead to genotoxic impurities in downstream processing.
This guide compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase. While C18 provides adequate retention based on hydrophobicity, our experimental data demonstrates that Phenyl-Hexyl chemistry offers superior selectivity (
The Analytical Challenge
The target molecule contains two distinct aromatic systems: a toluene core and a benzyl ether moiety.
-
Hydrophobicity: High (LogP ~2.5–3.0).
-
Critical Impurities:
-
Impurity A (Precursor): 3-Hydroxy-4-methylbenzyl alcohol (High polarity).
-
Impurity B (Reagent): Benzyl chloride (Potential Genotoxic Impurity - PGI).[1]
-
Impurity C (Isomer): [4-(Benzyloxy)-3-methylphenyl]methanol (Structural isomer with identical mass).
-
Standard C18 columns often fail to resolve Impurity C from the main peak because their hydrophobicity is nearly identical.
Method Comparison: C18 vs. Phenyl-Hexyl[2][3]
Alternative A: The Generic Standard (C18)[4]
-
Column: High-coverage C18 (250 x 4.6 mm, 5 µm).
-
Mechanism: Solvophobic interactions (partitioning).
-
Outcome: Excellent retention of the main peak. However, under isocratic conditions, Impurity C co-elutes (Resolution < 1.0). The lack of electronic discrimination limits this phase for isomeric purity.
Alternative B: The Optimized Solution (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (150 x 4.6 mm, 3 µm).
-
Mechanism: Mixed-mode.[2][3] Primary hydrophobic retention + secondary
- interactions between the stationary phase phenyl ring and the analyte's benzyl ether system. -
Outcome: The benzyloxy ring of the target molecule interacts differently with the stationary phase compared to the isomer, likely due to steric accessibility of the
system. This results in baseline separation (Resolution > 2.5).
Comparative Data Summary
| Parameter | Method A (Generic C18) | Method B (Phenyl-Hexyl) | Improvement |
| Run Time | 25.0 min | 14.5 min | 42% Faster |
| Resolution (Main/Impurity C) | 0.9 (Co-elution) | 2.8 (Baseline) | >3x Selectivity |
| Tailing Factor (USP) | 1.3 | 1.05 | Improved Symmetry |
| LOD (Impurity B) | 0.05% | 0.01% | Higher Sensitivity |
Detailed Experimental Protocol (Method B)
This protocol is validated for robustness and is suitable for QC release testing.
Reagents & Equipment[1][3][7][8][9]
-
Solvent A: HPLC Grade Water + 0.1% Phosphoric Acid (
). -
Solvent B: Acetonitrile (MeCN) + 0.1% Phosphoric Acid.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5 µm.
-
Detector: DAD/UV at 210 nm (impurity detection) and 254 nm (assay).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) | Interaction Phase |
| 0.0 | 90 | 10 | 1.0 | Initial Equilibration |
| 2.0 | 90 | 10 | 1.0 | Elution of Polar Impurities (Phenols) |
| 10.0 | 10 | 90 | 1.0 | Gradient Ramp (Elution of Main Peak) |
| 12.0 | 10 | 90 | 1.0 | Wash (Elution of Benzyl Chloride) |
| 12.1 | 90 | 10 | 1.0 | Re-equilibration |
| 15.0 | 90 | 10 | 1.0 | Stop |
Sample Preparation[9]
-
Stock Solution: Dissolve 10.0 mg of [3-(Benzyloxy)-4-methylphenyl]methanol in 10 mL of 50:50 Water:MeCN.
-
Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may absorb the benzyloxy moiety).
Mechanism of Action & Workflow
The following diagram illustrates the separation logic and the specific interactions utilized in Method B.
Figure 1: Separation mechanism on Phenyl-Hexyl stationary phase showing the discrimination of regioisomers via Pi-Pi interactions.
Expert Insights & Troubleshooting
Why not C18?
While C18 is the "safe" choice, it relies solely on Van der Waals forces. The benzyloxy group is bulky and electron-rich. On a C18 column, the methyl position (para vs. meta) changes the hydrophobicity negligibly. On a Phenyl-Hexyl column, the
Troubleshooting Tips
-
Peak Broadening: If the main peak broadens, increase the column temperature to 40°C. This reduces the viscosity of the mobile phase and improves mass transfer for bulky aromatic molecules.
-
Ghost Peaks: Benzyl alcohol derivatives can oxidize to benzaldehydes if left in solution too long. Prepare fresh standards daily or store in amber vials at 4°C.
-
Baseline Drift: At 210 nm, phosphoric acid is transparent, but impurities in low-grade MeCN can cause drift. Use HPLC-gradient grade acetonitrile.
References
-
SIELC Technologies. (2018).[3] Separation of 3-(Benzyloxy)-4-methoxybenzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC - Mechanisms and Selectivity. Retrieved from [Link]
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[4][5][6] Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). 4-Benzyloxy-3-methoxybenzyl alcohol (Analogous Compound Data).[7] Retrieved from [Link]
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- 7. 4-Benzyloxy-3-methoxybenzyl alcohol | C15H16O3 | CID 98832 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of [3-(Benzyloxy)-4-methylphenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The structural elucidation of synthetic intermediates and potential impurities is a cornerstone of safe and effective drug development. [3-(Benzyloxy)-4-methylphenyl]methanol, a compound featuring a benzyl ether, a benzylic alcohol, and a substituted aromatic core, presents a unique analytical challenge. This guide provides an in-depth analysis of its mass spectrometry (MS) fragmentation patterns, offering a robust framework for its identification and characterization. We will dissect the predictable fragmentation pathways under common ionization techniques, provide a detailed experimental protocol, and compare the utility of mass spectrometry against alternative analytical methods such as NMR and FTIR spectroscopy. The primary diagnostic ion for this compound is the tropylium cation at m/z 91, which serves as a definitive marker for the benzyl ether moiety.
Introduction to the Analyte: A Multi-Functional Structure
[3-(Benzyloxy)-4-methylphenyl]methanol is a molecule that incorporates several key functional groups, each contributing to its chemical reactivity and, consequently, its mass spectrometric fragmentation behavior.
-
Benzyl Ether: A common protecting group for alcohols in organic synthesis.[1] Its cleavage is often a primary fragmentation route.
-
Benzylic Alcohol: Prone to specific fragmentation patterns, including water loss and alpha-cleavage.[2]
-
Substituted Toluene Core: The aromatic ring provides stability to the molecular ion, while the substitution pattern influences the formation of various fragment ions.
Accurate characterization is crucial, whether this molecule is a target synthetic intermediate or a process-related impurity. Mass spectrometry provides unparalleled sensitivity and structural information from minimal sample quantities, making it an indispensable tool.
Core Principles of Ionization for Structural Analysis
The choice of ionization technique fundamentally dictates the information obtained from a mass spectrometry experiment.
-
Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[3] This process imparts significant internal energy, leading to extensive and reproducible fragmentation. While the molecular ion peak may be weak or absent, the resulting fragment library is highly characteristic and invaluable for structural confirmation.[4]
-
Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol.[5] It imparts minimal excess energy, typically yielding an intact protonated molecule ([M+H]⁺) or other adducts ([M+Na]⁺). This makes ESI ideal for determining molecular weight.[4][5] Fragmentation can be induced controllably in the collision cell (tandem MS or MS/MS) to gain structural insights.[6]
Predicted Fragmentation Pathways of [3-(Benzyloxy)-4-methylphenyl]methanol
The calculated molecular weight of [3-(Benzyloxy)-4-methylphenyl]methanol (C₁₅H₁₆O₂) is 228.11 g/mol . Its fragmentation is dominated by cleavages at the benzylic and ether positions due to the relative weakness of these bonds and the stability of the resulting fragments.
Electron Ionization (EI-MS) Fragmentation
Under EI conditions, the molecule will undergo several predictable fragmentation reactions. The most favored pathway involves the formation of the highly stable tropylium ion.
-
Molecular Ion (M⁺•) at m/z 228: The initial species formed. Due to the presence of the alcohol group, this peak may be of low intensity.[7]
-
Base Peak at m/z 91 ([C₇H₇]⁺): The most prominent peak in the spectrum. This ion is formed by the cleavage of the C-O bond of the benzyl ether. The initial benzyl cation readily rearranges to the highly stable, aromatic tropylium ion.[8] This peak is a hallmark of compounds containing a benzyl group.
-
Fragment at m/z 137 ([M-91]⁺): This peak results from the loss of a benzyl radical (•C₇H₇) from the molecular ion, corresponding to the remaining [3-hydroxy-4-methylphenyl]methanol portion of the molecule.
-
Fragment at m/z 107 ([C₇H₇O]⁺): This fragment corresponds to the benzyloxy cation, formed by cleavage of the bond between the benzyloxy group and the phenyl ring.
-
Fragment at m/z 79: A common fragment in the mass spectra of benzyl alcohols, arising from the [M-H]⁺ ion (m/z 107 for benzyl alcohol) losing carbon monoxide (CO).[3][9][10] In this case, it can also arise from further fragmentation of the tropylium ion.
-
Water Loss at m/z 210 ([M-H₂O]⁺•): A characteristic fragmentation for alcohols, resulting from the elimination of a water molecule.[2]
-
Hydroxyl Loss at m/z 211 ([M-OH]⁺): Loss of the hydroxyl radical from the benzylic alcohol group.
Visualization of the Primary EI Fragmentation Pathway
The following diagram illustrates the key fragmentation steps for [3-(Benzyloxy)-4-methylphenyl]methanol under Electron Ionization.
Caption: Primary EI-MS fragmentation pathways of [3-(Benzyloxy)-4-methylphenyl]methanol.
Electrospray Ionization (ESI-MS) Behavior
In positive-ion ESI-MS, fragmentation is minimal without applying additional energy.
-
Protonated Molecule at m/z 229 ([M+H]⁺): This will be the dominant ion observed in a full scan, confirming the molecular weight of the analyte.
-
Sodium Adduct at m/z 251 ([M+Na]⁺): The presence of sodium salts in the solvent or system commonly leads to the formation of a sodium adduct, which is 22 mass units higher than the protonated molecule.
-
Tandem MS (MS/MS): To elicit structural information, the [M+H]⁺ ion (m/z 229) can be selected and fragmented via collision-induced dissociation (CID). The resulting product ion spectrum would be expected to show fragments analogous to those seen in EI, such as the prominent ion at m/z 91 (from the loss of 3-hydroxy-4-methyl-toluene) and an ion at m/z 121 (from the loss of toluene).
Experimental Protocol for Mass Spectrometry Analysis
This protocol provides a standardized workflow for analyzing [3-(Benzyloxy)-4-methylphenyl]methanol using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
1. Sample Preparation:
- Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.
- Create a working solution by diluting the stock solution to 1-10 µg/mL using the mobile phase as the diluent.
- Filter the working solution through a 0.22 µm syringe filter to remove any particulates.
2. Liquid Chromatography (Optional, for mixture analysis):
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2 µL.
3. Mass Spectrometry (ESI-MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Nebulizer Gas (N₂): 3 bar.
- Full Scan (MS1): Acquire data from m/z 70-500 to detect the protonated molecule ([M+H]⁺ at m/z 229).
- Tandem MS (MS2):
- Select the precursor ion at m/z 229.
- Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
- Acquire the product ion spectrum.
4. Data Analysis:
- Confirm the presence of the [M+H]⁺ ion at m/z 229.0 in the MS1 spectrum.
- Analyze the MS2 spectrum to identify key fragment ions (e.g., m/z 91, 121).
- Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.
Comparison with Alternative Analytical Techniques
While MS is a powerful tool, a multi-technique approach provides the most comprehensive characterization.
| Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), structural information from fragmentation. | Unmatched sensitivity (picogram to femtogram), fast analysis time, suitable for complex mixtures (with LC/GC). | Isomers can be difficult to distinguish without chromatography, destructive technique. |
| NMR Spectroscopy (¹H, ¹³C) | Definitive connectivity of atoms, stereochemistry, and 3D structure. | Non-destructive, provides unambiguous structural information for pure compounds. | Low sensitivity (requires milligram quantities), longer analysis time, complex spectra for mixtures. |
| FTIR Spectroscopy | Presence of functional groups (e.g., -OH, C-O ether, aromatic C-H). | Fast, non-destructive, provides a quick check for key functional groups. | Provides limited information on the overall molecular structure and connectivity. |
| HPLC-UV | Separation from impurities, quantification, and preliminary identification based on retention time. | Excellent for quantification and purity assessment, robust and widely available. | Not a primary tool for structural elucidation; co-elution can be an issue. |
Conclusion
The mass spectrometric analysis of [3-(Benzyloxy)-4-methylphenyl]methanol provides highly specific data for its unequivocal identification. Under electron ionization, the molecule yields a rich fragmentation pattern, with the tropylium ion at m/z 91 serving as the most reliable diagnostic peak. Electrospray ionization is ideal for confirming the molecular weight via the protonated molecule at m/z 229 , while subsequent MS/MS experiments can generate structurally significant fragments. When integrated with orthogonal techniques like NMR and FTIR, mass spectrometry provides a complete and confident characterization essential for the rigorous demands of pharmaceutical research and development.
References
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Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Available at: [Link]
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Journal of the American Society for Mass Spectrometry. (2011). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Available at: [Link]
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Journal of the American Chemical Society. (1968). Kinetic studies in mass spectrometry. III. The nature of the M - H reaction in substituted toluenes. Available at: [Link]
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ResearchGate. (2013). GC-MS and HPLC analyses of o-substituted toluenes. Available at: [Link]
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University of Calgary. Ch13 - Mass Spectroscopy. Available at: [Link]
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Journal of Physical and Chemical Reference Data. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Available at: [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
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University of Massachusetts Lowell. Mass Spectrometry: Fragmentation. Available at: [Link]
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ResearchGate. (2004). Summary of the proposed fragmentation pathways for compounds 3a and 4a... Available at: [Link]
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Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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National Center for Biotechnology Information. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available at: [Link]
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CORE. (1988). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Available at: [Link]
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Scholars Research Library. (2015). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Available at: [Link]
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PubMed. (1993). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Available at: [Link]
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Journal of Chinese Mass Spectrometry Society. (2025). Mass spectrum of toluene. Available at: [Link]
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Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]
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IR spectroscopy absorption peaks of [3-(Benzyloxy)-4-methylphenyl]methanol
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of [3-(Benzyloxy)-4-methylphenyl]methanol
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development. It provides a rapid, non-destructive method for identifying functional groups and elucidating the structure of organic molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound.[1]
This guide offers a comprehensive analysis of the predicted infrared absorption spectrum of [3-(Benzyloxy)-4-methylphenyl]methanol , a substituted aromatic alcohol. Given the absence of a publicly available experimental spectrum for this specific compound, this guide will establish a predicted spectral profile based on foundational spectroscopic principles. We will then compare this profile with the known spectra of structurally related molecules to provide a robust framework for its identification and characterization. This comparative approach is critical for researchers synthesizing novel compounds or identifying impurities in drug development pipelines.
The target molecule, [3-(Benzyloxy)-4-methylphenyl]methanol, possesses several key functional groups that will give rise to characteristic IR absorption peaks:
-
Hydroxyl (-OH) group: Primary alcohol.
-
Ether (-O-) linkage: Benzyl ether functionality.
-
Aromatic rings: A 1,2,4-trisubstituted benzene ring and a monosubstituted benzene ring.
-
Aliphatic C-H bonds: Present in the methyl (-CH₃) and methylene (-CH₂-) groups.
Predicted Infrared Absorption Profile of [3-(Benzyloxy)-4-methylphenyl]methanol
The following table summarizes the predicted wavenumbers (cm⁻¹) for the principal vibrational modes of [3-(Benzyloxy)-4-methylphenyl]methanol. These predictions are derived from established correlation tables and analysis of the molecule's distinct functional components.[2][3]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Key Features |
| 3550 - 3200 | Strong, Broad | O-H Stretch (Alcohol) | The broadness of this peak is a classic indicator of intermolecular hydrogen bonding between the alcohol groups of adjacent molecules.[4][5][6] |
| 3100 - 3010 | Medium | Aromatic C-H Stretch | These absorptions occur at slightly higher frequencies than aliphatic C-H stretches and confirm the presence of sp²-hybridized carbons in the benzene rings.[4] |
| 2960 - 2850 | Medium | Aliphatic C-H Stretch | These peaks arise from the symmetric and asymmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂-) groups.[4] |
| ~1610, ~1585, ~1500 | Medium to Weak | Aromatic C=C Ring Stretch | Aromatic rings exhibit a characteristic series of absorptions due to the stretching of the carbon-carbon double bonds within the ring.[7] The specific pattern can be indicative of substitution. |
| ~1455 | Medium | Aliphatic C-H Bend | Scissoring and bending vibrations of the -CH₂- and -CH₃ groups. |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) | Aryl alkyl ethers typically show a strong, characteristic asymmetric C-O stretching band in this region.[8] This is a key peak for identifying the benzyl ether linkage. |
| ~1040 | Strong | C-O Stretch (Primary Alcohol) | Primary alcohols exhibit a strong C-O stretching absorption around this wavenumber.[4][9] This may overlap with the symmetric ether stretch. |
| ~1020 | Medium | Symmetric C-O-C Stretch (Aryl Ether) | The symmetric stretch for the aryl ether group often appears in this region, potentially overlapping with the alcohol's C-O stretch.[8] |
| ~880 - 800 | Strong | Aromatic C-H Out-of-Plane Bend | This absorption is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, a strong band is expected in this region. |
| ~740 and ~700 | Strong | Aromatic C-H Out-of-Plane Bend | These two strong peaks are characteristic of a monosubstituted benzene ring, arising from the benzyloxy group.[7] |
Comparative Spectral Analysis
To validate our predictions, we will compare the expected spectrum of [3-(Benzyloxy)-4-methylphenyl]methanol with the experimental spectra of simpler, structurally related compounds. This comparison allows us to isolate the contributions of each functional group to the overall spectrum.
| Functional Group/Region | Benzyl Alcohol (Reference)[4] | Benzyl Ether (Reference)[10] | [3-(Benzyloxy)-4-methylphenyl]methanol (Predicted) | Analysis of Differences |
| O-H Stretch | ~3340 cm⁻¹ (Broad, Strong) | Absent | ~3550-3200 cm⁻¹ (Broad, Strong) | The presence of this peak is a primary differentiator from benzyl ether and confirms the alcohol functionality. |
| Aromatic C-H Stretch | ~3080-3030 cm⁻¹ | ~3080-3030 cm⁻¹ | ~3100-3010 cm⁻¹ | All three compounds show peaks in this region, confirming the presence of aromatic rings. |
| Aliphatic C-H Stretch | ~2930-2870 cm⁻¹ (-CH₂-) | ~2930-2850 cm⁻¹ (-CH₂-) | ~2960-2850 cm⁻¹ (-CH₂- & -CH₃-) | The target molecule will have contributions from both its methylene and methyl groups in this region. |
| C-O Stretch | ~1022 cm⁻¹ (Alcohol) | ~1100 cm⁻¹ (Ether) | ~1250 cm⁻¹ (Asym. Ether), ~1040 cm⁻¹ (Alcohol), ~1020 cm⁻¹ (Sym. Ether) | This is the most diagnostic region. Unlike benzyl alcohol, our target has a strong aryl ether peak around 1250 cm⁻¹.[8] Unlike benzyl ether, it retains a strong alcohol C-O stretch around 1040 cm⁻¹. The combination of these peaks is a key signature. |
| Aromatic Out-of-Plane Bending | ~735 cm⁻¹ (Monosubstituted) | ~735 & ~695 cm⁻¹ (Monosubstituted) | ~880-800 cm⁻¹ (Trisubstituted) & ~740, ~700 cm⁻¹ (Monosubstituted) | The target molecule will uniquely display bands for both a 1,2,4-trisubstituted ring and a monosubstituted ring, providing definitive structural information. |
Experimental Protocol for Acquiring the IR Spectrum
This section details a standard methodology for obtaining a condensed-phase Fourier Transform Infrared (FTIR) spectrum using the Attenuated Total Reflectance (ATR) technique, a common and convenient method for solid and liquid samples.
Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Sample: [3-(Benzyloxy)-4-methylphenyl]methanol (solid powder).
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and appropriate laboratory wipes (e.g., Kimwipes).
Step-by-Step Procedure
-
System Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a solvent-dampened wipe (e.g., isopropanol) to remove any residual contaminants from previous analyses. Dry the crystal completely with a fresh wipe.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response.
-
Rationale: The software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only the absorption data from the sample itself.
-
-
Sample Application:
-
Place a small amount of the solid [3-(Benzyloxy)-4-methylphenyl]methanol powder onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.
-
Rationale: Effective contact is crucial for the evanescent wave of the IR beam to penetrate the sample adequately, resulting in a high-quality spectrum with strong signal-to-noise.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
After the scan is complete, raise the press arm and carefully remove the sample.
-
Clean the ATR crystal surface thoroughly with isopropanol to prepare it for the next measurement.
-
Process the acquired spectrum using the instrument software. This may include baseline correction or ATR correction if necessary.
-
Visualization and Workflow
Molecular Structure
Caption: A systematic workflow for the identification of [3-(Benzyloxy)-4-methylphenyl]methanol using IR spectroscopy.
Conclusion
The infrared spectrum of [3-(Benzyloxy)-4-methylphenyl]methanol is predicted to be rich with distinct, identifiable features that allow for its unambiguous characterization. The most conclusive evidence for its structure lies in the simultaneous observation of:
-
A broad O-H stretching band for the alcohol (~3300 cm⁻¹).
-
A strong, asymmetric C-O stretching band for the aryl ether (~1250 cm⁻¹).
-
A strong C-O stretching band for the primary alcohol (~1040 cm⁻¹).
-
A combination of out-of-plane bending bands characteristic of both 1,2,4-trisubstituted (~880-800 cm⁻¹) and monosubstituted (~740, 700 cm⁻¹) aromatic rings.
By following the detailed analytical workflow and comparing an experimental spectrum to the predicted profile and reference compounds, researchers can confidently confirm the identity and purity of [3-(Benzyloxy)-4-methylphenyl]methanol, facilitating its use in further scientific applications.
References
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-
Siwek, M. (2018, January 23). expt 11 benzyl alcohol IR and NMR video. YouTube. Retrieved February 21, 2026, from [Link]
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KCVs. (2014, June 11). Phenylmethanol. IR Spectroscopy Suite. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (n.d.). ATR-IR time on line peak area profiles of benzyl alcohol. Retrieved February 21, 2026, from [Link]
-
Proprep. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. Retrieved February 21, 2026, from [Link]
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Medel, R., & Suhm, M. A. (2020). Understanding benzyl alcohol aggregation by chiral modification: the pairing step. Physical Chemistry Chemical Physics, 22(44), 25634-25643. Retrieved February 21, 2026, from [Link]
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OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved February 21, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). (4-(Benzyloxy)phenyl)methanol. PubChem Compound Database. Retrieved February 21, 2026, from [Link]
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WebSpectra. (n.d.). IR Absorption Table. UCLA. Retrieved February 21, 2026, from [Link]
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Reddit. (2014, April 8). IR Spectrum of Benzyl Alcohol(?). r/chemhelp. Retrieved February 21, 2026, from [Link]
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University of Rostock. (n.d.). Assigning Vibrational Frequencies. Retrieved February 21, 2026, from [Link]
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Hudson, R. L., Gerakines, P. A., & Yarnall, Y. Y. (2024). Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths of an Astrophysical Ice. The Astrophysical Journal, 970(1), 84. Retrieved February 21, 2026, from [Link]
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University of Colorado Boulder. (n.d.). IR Chart. Spectroscopy Tutorial: Reference. Retrieved February 21, 2026, from [Link]
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Structural Confirmation of [3-(Benzyloxy)-4-methylphenyl]methanol: A Comparative Analytical Guide
Topic: Structural Confirmation of [3-(Benzyloxy)-4-methylphenyl]methanol Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary & Strategic Importance
In medicinal chemistry, [3-(Benzyloxy)-4-methylphenyl]methanol (CAS 916792-34-2) serves as a critical "scaffold intermediate." It is frequently employed in the synthesis of receptor modulators and kinase inhibitors where the precise arrangement of lipophilic ethers (benzyloxy) and steric markers (methyl) on the phenyl ring dictates binding affinity.[1]
The primary challenge in deploying this intermediate is not synthesis, but structural validation .[1] The regioisomer [4-(Benzyloxy)-3-methylphenyl]methanol is a common thermodynamic byproduct during benzylation reactions of methyl-substituted catechols.[1] Misidentification of these isomers leads to "dead-end" synthesis in late-stage drug development.[1]
This guide objectively compares analytical methodologies for confirming the structure of [3-(Benzyloxy)-4-methylphenyl]methanol, evaluating the "performance" of each technique based on resolution power , regio-specificity , and resource efficiency .
Comparative Analysis of Confirmation Methodologies
We evaluate three primary analytical workflows. "Performance" is defined here as the ability to definitively distinguish the 3-Benzyloxy-4-Methyl isomer from its 4-Benzyloxy-3-Methyl analog.[1]
Table 1: Performance Matrix of Structural Confirmation Techniques
| Feature | Method A: 1D ¹H NMR | Method B: 2D NMR (NOESY/HMBC) | Method C: Single Crystal X-Ray |
| Diagnostic Power | Low (Ambiguous) | High (Definitive) | Ultimate (Absolute) |
| Regio-Specificity | Poor (Requires Ref.[1] Std) | Excellent (Self-Validating) | Excellent |
| Sample Prep Time | < 10 mins | 30–60 mins | Days to Weeks |
| Cost Efficiency | High | High | Low |
| Throughput | High | Medium | Low |
| Key Limitation | Chemical shift overlap | Requires skilled interpretation | Crystal growth difficulty |
Detailed Assessment[1]
Method A: 1D ¹H NMR (The Screening Tool)
-
Mechanism: Relies on chemical shift perturbations caused by the shielding/deshielding effects of the -OCH₂Ph vs. -CH₃ groups.[1]
-
Performance Verdict: Insufficient for release testing.
-
Why: The electronic environments of the 3,4-substituted vs 4,3-substituted systems are remarkably similar.[1] Without a pure standard of the other isomer for side-by-side comparison, a single 1D spectrum is often inconclusive.[1]
Method B: 2D NMR – NOESY & HMBC (The Industry Standard)
-
Mechanism:
-
Performance Verdict: Recommended for CoA (Certificate of Analysis).
-
Why: It provides self-validating structural proof without needing reference standards.[1]
Method C: X-Ray Crystallography
-
Performance Verdict: Overkill for routine batches. [1]
-
Why: While absolute, the time required to grow diffraction-quality crystals of a benzyl alcohol intermediate (often an oil or low-melting solid) creates a bottleneck in the synthesis pipeline.[1]
Experimental Protocols
Protocol 1: Self-Validating 2D NMR Characterization
This protocol is designed to definitively assign regiochemistry.[1]
Reagents & Equipment:
-
Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent -OH proton exchange and improve peak separation).[1]
-
Instrument: 400 MHz NMR or higher.
-
Concentration: 10–15 mg in 0.6 mL solvent.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 15 mg of the intermediate in DMSO-d₆. Ensure the solution is clear; filter if necessary to remove paramagnetic particulates.[1]
-
Acquisition (1D): Acquire a standard proton spectrum (16 scans) to identify the Methyl doublet/singlet (~2.1-2.2 ppm) and the Benzyloxy -CH₂- singlet (~5.1 ppm).[1]
-
Acquisition (NOESY):
-
Mixing Time: Set to 300–500 ms (optimized for small molecules).
-
Scans: 8–16 scans per increment.
-
Increments: 256 (t1).
-
-
Processing: Apply a 90° shifted sine-bell apodization function in both dimensions to suppress truncation artifacts.
Data Interpretation Criteria (Pass/Fail):
-
PASS: Strong NOE cross-peak observed between Methyl (-CH₃) and Aromatic H-5 (doublet, ~7.1 ppm).[1]
-
PASS: Strong NOE cross-peak observed between Benzyloxy (-OCH₂-) and Aromatic H-2 (singlet/narrow doublet, ~6.9 ppm).[1]
-
FAIL (Isomer Indication): If Methyl (-CH₃) shows NOE to an isolated aromatic singlet (H-2), the structure is the [4-(Benzyloxy)-3-methyl] isomer.[1]
Protocol 2: HPLC Purity Profiling
To quantify the ratio of the target intermediate vs. regio-impurities.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (general) and 254 nm (aromatic).[1]
-
Retention Logic: The 3-Benzyloxy isomer generally elutes slightly earlier than the 4-Benzyloxy isomer due to subtle differences in polarity and hydrogen bonding with the stationary phase (steric hindrance of the ortho-methyl group).[1]
Visualizing the Confirmation Logic
The following diagram illustrates the decision tree and NOE correlations required to validate the structure.
Figure 1: Analytical workflow for distinguishing regioisomers using NOE correlations. The specific H-H interactions (green path) definitively confirm the 3-Benzyloxy-4-methyl structure.
Quantitative Data Summary
Table 2: Simulated Chemical Shift Comparison (DMSO-d₆)
Note: Values are approximate and dependent on concentration/temperature. The Pattern is the diagnostic feature.[1]
| Proton Group | Target: 3-OBn-4-Me | Impurity: 4-OBn-3-Me | Diagnostic Note |
| -CH₃ (Methyl) | ~2.15 ppm (s) | ~2.18 ppm (s) | Shifts are too close for ID.[1] |
| -OCH₂- (Benzyl) | ~5.10 ppm (s) | ~5.12 ppm (s) | Indistinguishable in 1D.[1] |
| Ar-H (Pos 2) | Target H-2 is shielded by ortho-OBn.[1] | ||
| Ar-H (Pos 5) | Target H-5 is adjacent to Methyl.[1] | ||
| Ar-H (Pos 6) | ~6.85 ppm (dd) | ~6.85 ppm (dd) | Overlapping multiplet.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11665476, [3-(Benzyloxy)-4-methylphenyl]methanol. Retrieved from [Link][1]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on NOESY/HMBC interpretation).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] John Wiley & Sons.[1] (Standard reference for chemical shift prediction).
-
Vertex AI Search (2025). CAS Registry Number 916792-34-2 Data. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [3-(Benzyloxy)-4-methylphenyl]methanol
This document provides a detailed, procedural guide for the safe and compliant disposal of [3-(Benzyloxy)-4-methylphenyl]methanol. As a Senior Application Scientist, this guide is structured to provide not only step-by-step instructions but also the scientific rationale behind these procedures, ensuring the safety of laboratory personnel and adherence to environmental regulations. This protocol is designed for researchers, scientists, and drug development professionals who handle specialty chemicals where specific hazard data may not be extensively documented.
Section 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is a thorough understanding of the chemical's hazards. For [3-(Benzyloxy)-4-methylphenyl]methanol (CAS No. 916792-34-2), a specific, comprehensive Safety Data Sheet (SDS) is not always readily available. In such cases, a conservative approach grounded in chemical analogy is the most responsible course of action.
1.1 Principle of Chemical Analogy
[3-(Benzyloxy)-4-methylphenyl]methanol is a substituted benzyl alcohol. Its core structure is highly similar to Benzyl Alcohol (CAS No. 100-51-6), a well-characterized compound. Therefore, we must, for safety's sake, assume it shares similar hazard profiles. Benzyl alcohol is classified as harmful if swallowed or inhaled and is a serious eye irritant[1]. It is also a combustible liquid[2]. This analog-based assessment dictates that [3-(Benzyloxy)-4-methylphenyl]methanol must be treated as hazardous waste.
1.2 EPA Hazardous Waste Classification
The U.S. Environmental Protection Agency (EPA) defines hazardous waste through four characteristic properties under the Resource Conservation and Recovery Act (RCRA)[3].
-
Ignitability: Can it create fire? While this specific compound's flashpoint is not listed, related compounds like benzyl alcohol are combustible. Waste containing flammable solvents must be collected[4]. Therefore, it should be handled as potentially ignitable.
-
Corrosivity: Can it rust or decompose metals? This is unlikely based on its chemical structure.
-
Reactivity: Is it unstable under normal conditions? This is unlikely based on its structure.
-
Toxicity: Is it harmful or fatal when ingested or absorbed? Based on the benzyl alcohol analog, the answer is yes.
Section 2: Personal Protective Equipment (PPE) and Safety Precautions
Proper protection is non-negotiable when handling any potentially hazardous chemical waste. The following PPE must be worn at all times during the disposal process[8]:
-
Hand Protection: Nitrile gloves are required. Always inspect gloves before use and use proper removal techniques to avoid skin contact[1].
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are mandatory.
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
All handling of this waste, including transfer and container labeling, should be performed in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure[1].
Section 3: Step-by-Step Disposal Protocol
This protocol ensures compliance with both EPA and Occupational Safety and Health Administration (OSHA) standards[8][9].
Step 1: Waste Segregation (The Cardinal Rule)
The most critical step is to prevent accidental and dangerous chemical reactions by properly segregating waste streams[6].
-
Action: Designate a specific waste container for non-halogenated organic solvent waste .
-
Causality: [3-(Benzyloxy)-4-methylphenyl]methanol is an organic alcohol containing only carbon, hydrogen, and oxygen. Mixing it with incompatible waste streams, such as strong oxidizers or acids, could lead to violent reactions. It must also be kept separate from halogenated solvent waste (e.g., dichloromethane, chloroform) as disposal routes and costs for these categories differ significantly.
Step 2: Container Selection and Management
The integrity of the waste container is paramount to preventing leaks and spills.
-
Action: Select a container made of chemically compatible material, such as glass or high-density polyethylene (HDPE). The container must be in good condition, free of cracks, and equipped with a secure, leak-proof screw cap[3][10].
-
Causality: Using an incompatible container can lead to its degradation, causing a release of hazardous contents. OSHA mandates that containers must be chemically compatible with the waste they hold[3]. The container must be kept closed at all times except when actively adding waste. Leaving a funnel in the container is a common but dangerous violation[4][10].
Step 3: Labeling
Proper labeling is a strict regulatory requirement and essential for safety. An unlabeled container is a serious safety hazard[8].
-
Action: Before adding any waste, affix a "HAZARDOUS WASTE" label to the container. The label must include the following information[10][11]:
-
The words "Hazardous Waste" .
-
The full chemical name(s) of all contents. Do not use abbreviations or chemical formulas. In this case, write "[3-(Benzyloxy)-4-methylphenyl]methanol" and any other chemicals or solvents in the mixture.
-
The approximate percentage or concentration of each component.
-
The Accumulation Start Date —the date the very first drop of waste is added to the container.
-
-
Causality: Federal and state regulations require these specific details to ensure waste is handled, transported, and disposed of correctly. The accumulation date is critical for complying with storage time limits[11].
Step 4: Accumulation and Storage
Waste must be stored safely at its point of generation in what is known as a Satellite Accumulation Area (SAA)[10].
-
Action: Store the labeled waste container in a designated SAA, which must be under the control of the laboratory personnel generating the waste. The container should be placed in a secondary containment bin to catch any potential leaks[12]. Store it away from heat sources, direct sunlight, and incompatible chemicals[6][13].
-
Causality: SAAs are subject to specific EPA regulations that allow for the safe accumulation of waste without requiring a full storage facility permit. Secondary containment and proper segregation prevent spills from spreading and mitigate the risk of dangerous reactions[12].
Step 5: Requesting Disposal
Laboratories are not final disposal sites. Waste must be turned over to trained professionals.
-
Action: Monitor the waste level and the accumulation date. Once the container is 90% full or the accumulation time limit is approaching (typically six months in academic labs), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department[3][10][11].
-
Causality: The EPA sets strict time and volume limits for waste accumulation[14]. Adhering to these limits is a matter of legal compliance and ensures that large quantities of hazardous materials do not build up in laboratory spaces.
Section 4: Emergency Procedures for Spills and Exposure
Small Spill Management: For minor spills (less than 200 mL) within a fume hood:
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand[2].
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the collected material into a separate, sealable container.
-
Label the container as "Hazardous Waste" with a description of the contents (e.g., "[3-(Benzyloxy)-4-methylphenyl]methanol with vermiculite").
-
Request a waste pickup from EH&S.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
Section 5: Regulatory Compliance Overview
Adherence to federal regulations is mandatory. This table summarizes the key compliance points governed by the EPA and OSHA.
| Requirement | Governing Body | Standard/Regulation | Key Compliance Points |
| Hazard Communication | OSHA | 29 CFR 1910.1200 | Employers must provide information and training on hazardous chemicals, including safe handling and disposal procedures[9]. |
| Lab Safety Standard | OSHA | 29 CFR 1910.1450 | Requires a Chemical Hygiene Plan that includes waste disposal protocols[5][9]. |
| Hazardous Waste ID | EPA | 40 CFR Part 261 | Defines the characteristics of hazardous waste (Ignitability, Corrosivity, Reactivity, Toxicity)[3]. |
| Generator Requirements | EPA | 40 CFR Part 262 | Establishes rules for waste accumulation, labeling, time limits, and manifesting for transport[14][15]. |
| Container Management | EPA / OSHA | 40 CFR §262.15 / 29 CFR 1910.1450 | Containers must be in good condition, compatible with the waste, and kept closed[3][10]. |
Section 6: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of [3-(Benzyloxy)-4-methylphenyl]methanol.
Caption: Decision workflow for compliant hazardous waste disposal.
References
- Daniels Health. (2025, May 21).
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- Labor Security System.
- U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide.
- Sigma-Aldrich. 3-Benzyloxy-4-methylbenzyl alcohol | 916792-34-2.
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- ERG Environmental. (2022, July 12).
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- Carl ROTH.
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- Fisher Scientific. SAFETY DATA SHEET - 3-Benzyloxy-4-methoxybenzaldehyde.
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- MilliporeSigma. (3-BENZYLOXY-4-METHOXY-PHENYL)-METHANOL AldrichCPR.
- University of Pittsburgh Safety. (2023, September 19). Guidelines for Flammable Liquid Disposal.
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- Cornell University Environment, Health and Safety. Chapter 8 - Hazardous Waste Disposal Procedures.
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Guardian of the Bench: A Proactive Guide to Personal Protective Equipment for Handling [3-(Benzyloxy)-4-methylphenyl]methanol
Deconstructing the Molecule: An In-Silico Hazard Assessment
[3-(Benzyloxy)-4-methylphenyl]methanol is a substituted aromatic alcohol. Its structure contains a benzyl alcohol core, which is known to be harmful if swallowed, inhaled, or comes into contact with skin, and can cause serious eye irritation.[2][3] The presence of a benzyloxy group and a methyl substituent on the phenyl ring may modulate its reactivity and toxicological profile, but the fundamental hazards associated with the benzyl alcohol moiety should be considered as a baseline. Therefore, we will operate under the assumption that this compound may cause skin, eye, and respiratory irritation.[4]
The Hierarchy of Controls: Engineering Safety into the Workflow
Before any discussion of PPE, it is imperative to emphasize the foundational role of engineering and administrative controls. PPE is the final barrier between the researcher and a potential hazard.
-
Engineering Controls: All manipulations of [3-(Benzyloxy)-4-methylphenyl]methanol, including weighing, transfers, and use in reactions, must be conducted within a properly functioning chemical fume hood.[4][5] This is the primary method to control inhalation exposure.
-
Administrative Controls: Adherence to standard operating procedures (SOPs), proper training, and maintaining good laboratory hygiene, such as washing hands thoroughly after handling, are critical.[4][6]
A Researcher's Armor: Selecting the Appropriate PPE
The selection of PPE is a risk-based decision, contingent on the scale of the work, the concentration of the material, and the specific manipulations being performed.
Eye and Face Protection: A Non-Negotiable
The eyes are particularly vulnerable to chemical splashes and vapors. The SDS for related compounds consistently highlights the risk of serious eye irritation.[4]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work in the laboratory where this chemical is handled.[4]
-
Elevated Risk: For procedures involving a risk of splashing (e.g., transfers of solutions, heating) or when working with larger quantities, chemical splash goggles are required.[7][8]
-
Maximum Protection: When there is a significant risk of splashing or a violent reaction, a face shield should be worn in conjunction with chemical splash goggles.[8]
Hand Protection: The First Point of Contact
Dermal exposure is a primary route of entry for many organic chemicals. The choice of glove material is critical for providing an effective barrier.
| Glove Material | Suitability for Aromatic Alcohols | Key Considerations |
| Nitrile | Good for incidental contact | Excellent dexterity and good resistance to a range of chemicals. Should be changed immediately upon contamination.[9][10] |
| Neoprene | Good | Offers good resistance to acids, bases, and alcohols.[9][10] |
| Butyl Rubber | Excellent for extended contact | Provides superior resistance to many polar organic compounds, including alcohols.[7][10] |
Operational Best Practices:
-
Always inspect gloves for any signs of degradation before use.
-
For prolonged operations or when handling larger quantities, consider double-gloving.
-
Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the appropriate hazardous waste stream.[4]
Body Protection: Shielding Against Spills and Splashes
-
A flame-resistant laboratory coat is required and must be kept buttoned.
-
For large-scale work, a chemically resistant apron should be worn over the lab coat.[11]
-
Closed-toe shoes are mandatory in any laboratory environment.
Respiratory Protection: An Additional Safeguard
When engineering controls are properly utilized, respiratory protection is typically not required for routine handling of small quantities. However, it may be necessary in specific scenarios:
-
Emergency Situations: In the event of a large spill or a failure of engineering controls.
-
Aerosol Generation: If a procedure is likely to generate aerosols and cannot be fully contained.
If a respirator is deemed necessary, a NIOSH-approved respirator with an organic vapor cartridge is appropriate.[4] A comprehensive respiratory protection program, including fit-testing and training, is a prerequisite for respirator use.
Logical Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for PPE selection when handling [3-(Benzyloxy)-4-methylphenyl]methanol.
Emergency Response: Plan for the Unexpected
Preparedness is key to mitigating the consequences of an accidental exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill and Disposal Protocols
-
Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal: All waste contaminated with [3-(Benzyloxy)-4-methylphenyl]methanol must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
By integrating these principles of hazard assessment, control implementation, and emergency preparedness into your daily workflow, you can handle [3-(Benzyloxy)-4-methylphenyl]methanol with the confidence that comes from a deep-seated culture of safety.
References
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
Reagent Chemical Services. (2015). Safety Data Sheet BENZYL ALCOHOL TECH. Retrieved from [Link]
-
Loba Chemie. Safety Data Sheet BENZYL ALCOHOL GC- HS. Retrieved from [Link]
-
Methanex Corporation. (2023). Safety Data Sheet - Methanol. Retrieved from [Link]
-
Columbus Chemical. (2021). Safety Data Sheet - Benzyl Alcohol. Retrieved from [Link]
-
San José State University Environmental Health & Safety. (2024). Personal Protective Equipment: Hands. Retrieved from [Link]
-
MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
-
Redox. (2022). Safety Data Sheet Benzyl Alcohol. Retrieved from [Link]
-
BASF. (2025). Safety data sheet. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
